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4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Documentation Hub

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  • Product: 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
  • CAS: 1082943-06-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

This technical guide provides an in-depth analysis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde , a critical heterocyclic building block in medicinal chemistry. It details the molecular architecture, validated synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde , a critical heterocyclic building block in medicinal chemistry. It details the molecular architecture, validated synthesis protocols, physicochemical properties, and reactivity profiles essential for drug development.

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a bifunctional pharmacophore intermediate featuring a thiazole ring conjugated to a benzaldehyde moiety. This scaffold is highly valued in drug discovery for its ability to participate in hydrogen bonding (via the thiazole nitrogen) and π-stacking interactions (via the aryl-thiazole system).[1] The aldehyde group serves as a versatile "warhead" for further diversification, particularly in the synthesis of Schiff bases , hydrazones , and biaryl systems found in kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs).

Molecular Architecture & Electronic Properties[1]

The molecule consists of a central benzene ring substituted at the para positions with a formyl group (-CHO) and a 4-methyl-1,3-thiazol-2-yl group.

Structural Identifiers
PropertyDetail
IUPAC Name 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Molecular Formula C₁₁H₉NOS
Molecular Weight 203.26 g/mol
SMILES CC1=CSC(=N1)C2=CC=C(C=O)C=C2
Key Functional Groups Aldehyde (Electrophilic), Thiazole (Basic/Nucleophilic), Methyl (Lipophilic)
Electronic Configuration
  • Conjugation: The thiazole ring is coplanar with the benzene ring, facilitating extended π-conjugation. This results in a strong UV absorption band (typically

    
     nm).
    
  • Dipole Moment: The molecule possesses a significant dipole moment directed from the methyl-thiazole (electron-rich) towards the formyl group (electron-withdrawing), enhancing its solubility in polar organic solvents.

  • Reactivity Hotspots:

    • C=O (Aldehyde): Highly susceptible to nucleophilic attack (amines, hydrazines).

    • Thiazole Nitrogen: Weakly basic; capable of metal coordination or hydrogen bond acceptance.

    • C5-H (Thiazole): Potential site for electrophilic aromatic substitution (though deactivated by the imine-like nitrogen).

Validated Synthesis Protocols

Two primary routes are established for the synthesis of this compound: the classical Hantzsch Thiazole Synthesis (preferred for scale-up) and the Suzuki-Miyaura Coupling (preferred for library generation).

Method A: Hantzsch Thiazole Synthesis (Cyclocondensation)

This method constructs the thiazole ring from a thioamide precursor. It is atom-economical and avoids expensive transition metal catalysts.

Mechanism & Workflow

The reaction proceeds via the condensation of 4-thiocarbamoylbenzaldehyde (or its protected equivalent) with chloroacetone .

HantzschSynthesis Start 4-Cyanobenzaldehyde Thioamide 4-Thiocarbamoyl- benzaldehyde Start->Thioamide H2S / Et3N (Thiolysis) Intermediate Hydroxythiazoline Intermediate Thioamide->Intermediate + Chloroacetone reflux, EtOH Reagent Chloroacetone (α-Haloketone) Reagent->Intermediate Product 4-(4-Methyl-1,3-thiazol- 2-yl)benzaldehyde Intermediate->Product - H2O (Dehydration)

Figure 1: Step-wise Hantzsch synthesis pathway for constructing the thiazole ring.

Experimental Protocol
  • Thioamide Formation:

    • Dissolve 4-cyanobenzaldehyde (10 mmol) in ethanol (20 mL).

    • Add triethylamine (1.5 eq) and bubble H₂S gas (or add NaSH/MgCl₂·6H₂O) at 0°C. Stir at RT for 4-6 h until TLC shows consumption of nitrile.

    • Note: If the aldehyde is sensitive, protect it as an acetal (using ethylene glycol) prior to this step.

  • Cyclization:

    • To the crude thioamide solution, add chloroacetone (11 mmol) dropwise.

    • Reflux the mixture for 4–6 hours. The solution typically turns yellow/orange.

  • Work-up:

    • Cool to room temperature. The thiazole hydrochloride salt may precipitate.

    • Neutralize with saturated NaHCO₃ solution to pH 8.

    • Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc 4:1).

Method B: Suzuki-Miyaura Cross-Coupling

Ideal for late-stage functionalization or when the aldehyde group is already present.

  • Reactants: 4-Formylphenylboronic acid + 2-Bromo-4-methylthiazole.

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: Na₂CO₃ (2 M aq).

  • Solvent: Toluene/Ethanol (2:1).

  • Conditions: Reflux under N₂ for 12 h.

Physicochemical Characterization

Researchers should validate the synthesized compound using the following expected data ranges.

Spectroscopic Profile
TechniqueSignal Assignment (Expected)
¹H NMR (400 MHz, DMSO-d₆) δ 10.05 (s, 1H, -CHO)δ 8.15 (d, J=8.2 Hz, 2H, Ar-H ortho to thiazole)δ 8.02 (d, J=8.2 Hz, 2H, Ar-H ortho to CHO)δ 7.35 (s, 1H, Thiazole C5-H)δ 2.45 (s, 3H, Thiazole-CH₃)
¹³C NMR (100 MHz) ~192.0 (C=O), ~165.0 (Thiazole C2), ~154.0 (Thiazole C4), ~138.0 (Ar-C), ~130.0 (Ar-CH), ~126.0 (Ar-CH), ~116.0 (Thiazole C5), ~17.0 (CH₃)
IR (KBr) 1690–1705 cm⁻¹ (C=O stretch, strong)1590–1610 cm⁻¹ (C=N / C=C stretch)3100 cm⁻¹ (Ar-H stretch)
Physical Properties
  • Physical State: Pale yellow to tan crystalline solid.

  • Melting Point: Typically 130–135°C (Experimental verification required; analogs often fall in this range).

  • Solubility:

    • High: DMSO, DMF, Chloroform, Ethyl Acetate.

    • Moderate: Ethanol, Methanol.[3]

    • Low/Insoluble: Water, Hexane.

Reactivity & Applications

The aldehyde functionality allows this molecule to serve as a versatile precursor for diverse bioactive scaffolds.

Reactivity Core 4-(4-Methyl-1,3-thiazol- 2-yl)benzaldehyde Schiff Schiff Base Formation (Imine) Core->Schiff + R-NH2 (Acid Cat.) Oxidation Carboxylic Acid (Benzoic Acid deriv.) Core->Oxidation + KMnO4 / NaClO2 Knoevenagel Knoevenagel Condensation (C=C Extension) Core->Knoevenagel + Malononitrile Reduction Reductive Amination (Secondary Amine) Schiff->Reduction + NaBH4 Drugs Antimicrobial/Anticancer Agents (e.g., Hydrazones) Schiff->Drugs Bioactivity Screening Ligands N,N-Ligands for Metal Complexes Schiff->Ligands Coordination Chem

Figure 2: Primary reactivity pathways and downstream applications.

Key Transformations
  • Schiff Base Formation (Antimicrobial Scaffolds):

    • Reaction with hydrazines or semicarbazides yields hydrazones/semicarbazones.

    • Application: These derivatives often exhibit potent inhibitory activity against bacterial DNA gyrase.

  • Knoevenagel Condensation:

    • Reaction with active methylene compounds (e.g., malononitrile) extends the conjugation.

    • Application: Synthesis of dyes or push-pull organic electronics materials.

  • Oxidation:

    • Conversion to 4-(4-methyl-1,3-thiazol-2-yl)benzoic acid using Pinnick oxidation (NaClO₂, NaH₂PO₄).

    • Application: A linker for MOFs (Metal-Organic Frameworks) or peptide coupling.

Safety & Handling (SDS Summary)

While specific toxicological data for this derivative may be limited, standard precautions for thiazoles and aromatic aldehydes apply.

  • Hazards:

    • Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).[4]

    • Respiratory Sensitizer: Avoid inhalation of dust/vapors.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (due to Nitrogen and Sulfur content).

References

  • Hantzsch, A. (1881).[3] "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. (Foundational reference for the synthesis method).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
  • Kashyap, S. J., et al. (2012). "Synthesis of some new bioactive 1,3-thiazole derivatives". Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1).
  • PubChem Compound Summary. (2025). "4-(1,3-Thiazol-2-yl)benzaldehyde".[4] National Center for Biotechnology Information. Link (Base structure reference for physical property estimation).

  • BenchChem Protocols. (2025). "Hantzsch Thiazole Synthesis for the Preparation of N-Heterocycles". Link (General protocol validation).

Sources

Exploratory

Solubility Profiling and Thermodynamic Modeling of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

Topic: Solubility of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Process Chemists, and Formulation Scientists Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Researchers, Process Chemists, and Formulation Scientists

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (CAS: 134543-xx-x / Analogous derivatives), a critical intermediate in the synthesis of Schiff base ligands and bioactive thiazole derivatives.

Given the compound's structural duality—comprising a lipophilic toluene-like domain and a polar heterocyclic thiazole/aldehyde domain—its solubility behavior is non-trivial. This guide details the Gravimetric Isothermal Saturation method for precise data acquisition, applies the Apelblat and van't Hoff thermodynamic models for process scaling, and outlines the expected solubility landscape to expedite solvent selection for crystallization and reaction engineering.

Chemical Identity and Structural Significance[1][2][3][4][5][6][7]

The solubility profile of this compound is dictated by its specific functional groups.[1] Understanding these moieties is the first step in predicting solvent-solute interactions.

  • Compound: 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

  • Molecular Formula:

    
    
    
  • Key Pharmacophore Features:

    • Thiazole Ring (N, S): Acts as a hydrogen bond acceptor (N-site) and contributes to

      
       stacking interactions.
      
    • Aldehyde Group (-CHO): Highly reactive; susceptible to oxidation; increases polarity relative to the parent biaryl system.

    • Methyl Group: Increases lipophilicity slightly, reducing water solubility compared to the non-methylated analog.

Synthesis Context (Hantzsch Reaction)

This compound is typically synthesized via the Hantzsch Thiazole Synthesis , condensing 4-cyanobenzaldehyde (via thioamide intermediate) or 4-thiocarbamoylbenzaldehyde with chloroacetone. Impurities from this process (unreacted thioamide or


-haloketones) can drastically alter solubility measurements; therefore, purity >99% (HPLC)  is a prerequisite for the protocols below.

Experimental Protocol: Gravimetric Isothermal Saturation

Standardized methodology for acquiring mole fraction solubility (


).

To ensure data integrity suitable for thermodynamic modeling, the Static Equilibrium (Gravimetric) method is recommended over dynamic laser monitoring for this compound due to potential chromophore interference in UV-based dynamic methods.

Reagents and Apparatus[3][4][6][8]
  • Solvents: Analytical grade (AR) or HPLC grade (Purity > 99.5%).

    • Target Solvents: Methanol, Ethanol, n-Propanol, Isopropanol, n-Butanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF.

  • Apparatus: Double-jacketed glass vessel (50 mL), Smart Thermostatic Water Bath (

    
     K), Analytical Balance (
    
    
    
    g).
Step-by-Step Workflow
  • Saturation: Add excess 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde to 20 mL of the target solvent in the jacketed vessel.

  • Equilibration: Stir continuously at the set temperature (e.g., 298.15 K) for 8 hours .

  • Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure complete phase separation.

  • Sampling: Using a pre-heated syringe (to prevent precipitation), withdraw 2-5 mL of the supernatant.

  • Filtration: Pass through a 0.45

    
     PTFE filter into a pre-weighed weighing jar (
    
    
    
    ).
  • Weighing (Wet): Immediately weigh the jar containing the solution (

    
    ).
    
  • Evaporation: Evaporate the solvent in a vacuum oven at 313 K until constant mass is achieved.

  • Weighing (Dry): Weigh the jar containing the dry solute residue (

    
    ).
    
Calculation

The mole fraction solubility (


) is calculated as:


Where:

  • 
     = Molecular weight of solute (203.26  g/mol )
    
  • 
     = Molecular weight of solvent
    

Visualization: Solubility & Process Workflow

The following diagram illustrates the logical flow from synthesis to solubility determination and thermodynamic modeling.

SolubilityWorkflow Synthesis Hantzsch Synthesis (Thioamide + Chloroacetone) Purification Purification (Recrystallization >99%) Synthesis->Purification Crude Isolation Exp_Design Exp. Design (12 Solvents, 278-323 K) Purification->Exp_Design Pure Solute Equilibrium Isothermal Saturation (8h Stir + 2h Settle) Exp_Design->Equilibrium T Control Analysis Gravimetric Analysis (Mass Balance) Equilibrium->Analysis Supernatant Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Modeling Data (xi) Application Process Optimization (Crystallization Yield) Modeling->Application ΔH, ΔS, ΔG

Figure 1: Integrated workflow for the synthesis, purification, and solubility profiling of thiazole-benzaldehyde derivatives.

Thermodynamic Modeling

To translate experimental data into process parameters, two models are essential. These models validate the experimental consistency; deviations often indicate solvate formation or experimental error.

Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature. It is the industry standard for engineering data.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Interpolating solubility at non-measured temperatures for cooling crystallization curves.

van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.



  • 
     (Enthalpy):  Typically positive  (endothermic) for this class of compounds, meaning solubility increases with temperature.
    
  • 
     (Entropy):  Typically positive , driven by the disruption of the crystal lattice.
    
  • 
     (Gibbs Energy):  Must be positive (non-spontaneous) for a saturated solution equilibrium, but the process of dissolving is driven by the 
    
    
    
    term overcoming
    
    
    .

Expected Results & Discussion (Predictive Analysis)

Based on the Like-Dissolves-Like principle and structural analogs (e.g., 4-(4-methylthiazol-2-yl)aniline), the expected solubility order is:

Solvent ClassRepresentative SolventSolubility PredictionMechanistic Rationale
Polar Aprotic DMF, DMSO High Strong dipole-dipole interactions; Thiazole N acts as H-bond acceptor.[1]
Polar Aprotic Acetone, Ethyl Acetate Moderate-High Good compatibility with the benzaldehyde moiety; no H-bond donor network to disrupt.
Polar Protic Ethanol, Methanol Moderate Solute disrupts solvent H-bonding network; solubility increases significantly with T.
Aromatic Toluene Moderate

stacking interactions with the phenyl and thiazole rings.
Non-Polar Hexane, Heptane Low Lack of polar interactions to overcome crystal lattice energy.
Aqueous Water Insoluble Hydrophobic aromatic core dominates; insufficient H-bonding capability.
Data Presentation for Reports

When documenting your results, structure your data exactly as follows to ensure peer-review readiness:

Table 1: Experimental Mole Fraction Solubility (


) of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde 
T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Toluene (

)
288.15[Data][Data][Data][Data]
298.15[Data][Data][Data][Data]
308.15[Data][Data][Data][Data]
318.15[Data][Data][Data][Data]

Process Application: Crystallization Strategy[9]

The solubility data directly informs the purification strategy.

  • Cooling Crystallization:

    • Ideal Solvent:Ethanol or Isopropanol .

    • Reasoning: These solvents typically show a steep solubility curve (high

      
      ), allowing for high recovery upon cooling from reflux to 278 K.
      
  • Anti-Solvent Crystallization:

    • System:DMF (Solvent) + Water (Anti-solvent) .

    • Reasoning: The compound is highly soluble in DMF but insoluble in water. Slow addition of water to a saturated DMF solution yields high-purity crystals.

CrystallizationLogic Start Select Purification Method CheckCurve Check Solubility Curve Slope (dxi/dT) Start->CheckCurve Steep Steep Slope (e.g., Ethanol) CheckCurve->Steep High dxi/dT Flat Flat/High Solubility (e.g., DMF) CheckCurve->Flat Low dxi/dT Cooling Cooling Crystallization (Reflux -> 5°C) Steep->Cooling AntiSolvent Anti-Solvent Precipitation (Add Water) Flat->AntiSolvent

Figure 2: Decision matrix for selecting crystallization modes based on thermodynamic solubility profiles.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[2] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und

    
    -Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link
    
  • Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Experimental Methodology: Wang, J., et al. (2016). "Solubility determination and thermodynamic modeling of 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde in different organic solvents". Journal of Molecular Liquids (Representative methodology for thiazole-aldehydes).
  • Biological Applications: BenchChem. (2025). "4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde: Structure and Applications". BenchChem Compound Database. Link

Sources

Foundational

The Ascendant Pharmacological Promise of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Derivatives: A Technical Guide for Drug Discovery

Abstract The thiazole nucleus stands as a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of a multitude of approved drugs.[1] This technical guide delves into the pharmacological potential of a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole nucleus stands as a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of a multitude of approved drugs.[1] This technical guide delves into the pharmacological potential of a specific, yet underexplored, class of compounds: derivatives of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde. While direct pharmacological data on this precise scaffold remains nascent, this document synthesizes established synthetic methodologies and extrapolates potential bioactivities from closely related structural analogues. We provide a comprehensive overview for researchers, scientists, and drug development professionals, outlining the synthesis of the core scaffold, the preparation of key derivatives such as Schiff bases and hydrazones, and an exploration of their potential as anticancer and antimicrobial agents. This guide aims to be a foundational resource, illuminating a promising frontier for the development of novel therapeutics.

The Thiazole Scaffold: A Privileged Motif in Drug Design

The five-membered heterocyclic thiazole ring is a recurring structural feature in a vast array of pharmacologically active compounds.[1] Its presence is integral to the function of molecules spanning a wide therapeutic spectrum, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][2] The significance of the thiazole moiety is underscored by its incorporation into clinically approved drugs such as the anticancer agent Dasatinib and the antiretroviral Ritonavir.[2] The structural rigidity, aromaticity, and the presence of nitrogen and sulfur heteroatoms allow for diverse, high-affinity interactions with biological targets, making it a "privileged scaffold" in drug discovery.[2][3]

The subject of this guide, the 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde core, combines the established therapeutic potential of the thiazole ring with the reactive versatility of a benzaldehyde functional group. The aldehyde moiety serves as a synthetic handle for the generation of a diverse library of derivatives, most notably Schiff bases and hydrazones, which are themselves known to possess significant biological activities.[4][5][6]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde and its derivatives can be approached through established and reliable synthetic routes. The following sections provide detailed protocols, explaining the rationale behind the chosen methodologies.

Synthesis of the Core Aldehyde: The Hantzsch Thiazole Synthesis

The foundational method for the construction of the thiazole ring is the Hantzsch thiazole synthesis, a robust reaction between a thioamide and an α-haloketone.[7][8]

Hantzsch_Synthesis Thiobenzamide 4-Formylthiobenzamide Intermediate Thioester Intermediate Thiobenzamide->Intermediate Nucleophilic Attack Haloketone 1-Chloropropan-2-one Haloketone->Intermediate Thiazole 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Intermediate->Thiazole Cyclization & Dehydration caption Hantzsch Thiazole Synthesis Workflow

Caption: General workflow for the Hantzsch synthesis of the core thiazole aldehyde.

Experimental Protocol: Synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

Causality: This one-pot reaction is efficient for constructing the desired 2-aryl-4-methylthiazole scaffold. The use of an α-haloketone with a methyl group dictates the substitution at the 4-position of the thiazole ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-formylthiobenzamide (1 equivalent) in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 1-chloropropan-2-one (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of diverse molecular structures.[5][6]

Schiff_Base_Synthesis Aldehyde 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Schiff_Base Schiff Base Derivative Aldehyde->Schiff_Base Condensation Amine Substituted Primary Amine Amine->Schiff_Base caption Schiff Base Synthesis Workflow

Caption: General workflow for the synthesis of Schiff base derivatives.

Experimental Protocol: General Synthesis of Schiff Bases

Causality: The formation of the imine bond is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

  • Dissolution: Dissolve 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Amine: Add an equimolar amount of the desired substituted primary amine to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Isolation and Purification: Upon completion, cool the mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration. The crude product is then washed with cold ethanol and purified by recrystallization.[9]

Synthesis of Hydrazone Derivatives

Hydrazones are formed through the reaction of an aldehyde with a hydrazine derivative. These compounds are known to exhibit a wide range of biological activities, particularly as antimicrobial and anticancer agents.[4][10]

Hydrazone_Synthesis Aldehyde 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Hydrazone Hydrazone Derivative Aldehyde->Hydrazone Condensation Hydrazine Hydrazine Derivative (e.g., Thiosemicarbazide) Hydrazine->Hydrazone caption Hydrazone Synthesis Workflow

Caption: General workflow for the synthesis of hydrazone derivatives.

Experimental Protocol: General Synthesis of Hydrazones

Causality: Similar to Schiff base formation, hydrazone synthesis is an acid-catalyzed condensation reaction. The choice of hydrazine derivative allows for the introduction of various functional groups, influencing the pharmacological profile of the final compound.

  • Reactant Preparation: In a round-bottom flask, dissolve 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (1 equivalent) and the chosen hydrazine derivative (e.g., thiosemicarbazide, 1 equivalent) in ethanol.

  • Catalysis: Add a few drops of a suitable acid catalyst, such as glacial acetic acid or sulfuric acid.[1][11]

  • Reaction: Reflux the mixture for 4-8 hours, with reaction progress monitored by TLC.

  • Product Isolation: After cooling, the precipitated hydrazone is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and purified by recrystallization to obtain the final hydrazone derivative.[11]

Pharmacological Potential: An Extrapolative Analysis

While specific biological data for derivatives of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is limited in the current literature, the known activities of structurally similar thiazole-based Schiff bases and hydrazones provide a strong basis for predicting their pharmacological potential.

Anticancer Activity

Thiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[1][2][4] Schiff bases and hydrazones derived from various heterocyclic aldehydes have also demonstrated significant cytotoxic effects against a range of cancer cell lines.[12][13][14]

Table 1: Cytotoxic Activity of Structurally Related Thiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole-based Schiff BaseMCF-7 (Breast)9.08[15]
Thiazole-based Schiff BaseHepG2 (Liver)4.71[15]
Thiazole-based HydrazoneHCT-116 (Colon)2.89[2]
Thiazole-based HydrazoneHepG-2 (Liver)9.29[2]

Mechanism of Action Insights: The anticancer activity of thiazole derivatives is often attributed to their ability to interact with crucial cellular targets.[1][3] The planar aromatic structure of the thiazole-phenyl moiety can facilitate intercalation with DNA, while the nitrogen and sulfur atoms can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes like topoisomerases and histone deacetylases (HDACs).[1][4] The introduction of the azomethine group (-N=CH-) in Schiff bases and hydrazones can further enhance these interactions and contribute to cytotoxicity.[13][14]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde derivatives for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay Seeding Seed Cancer Cells Treatment Treat with Thiazole Derivatives Seeding->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (3-4h) MTT_Addition->Incubation Solubilization Add DMSO Incubation->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance caption MTT Assay Workflow for Cytotoxicity Agar_Well_Diffusion Inoculation Inoculate Agar Plate Well_Creation Create Wells Inoculation->Well_Creation Compound_Addition Add Test Compounds Well_Creation->Compound_Addition Incubation Incubate Plate Compound_Addition->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement caption Agar Well Diffusion Workflow

Caption: A streamlined workflow for the agar well diffusion method to assess antimicrobial activity.

Structure-Activity Relationship (SAR) and Future Perspectives

Based on the literature for related thiazole derivatives, several structural features can be correlated with pharmacological activity:

  • Substitution on the Benzaldehyde-derived Ring: The nature and position of substituents on the phenyl ring of the Schiff base or hydrazone derivatives can significantly influence activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., hydroxyl, methoxy) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets and its ability to cross cell membranes.

  • The Nature of the Iminic/Hydrazonic Linker: The type of amine or hydrazine used to form the derivative introduces different functionalities that can participate in hydrogen bonding or other interactions, impacting the overall biological profile.

  • Substitution on the Thiazole Ring: While the core topic specifies a 4-methyl substituent, exploring other alkyl or aryl groups at this position could further tune the activity.

The derivatives of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde represent a promising yet largely untapped area of medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the established pharmacological importance of the thiazole nucleus and its common derivatives, strongly warrants further investigation. Future research should focus on the synthesis of a diverse library of Schiff bases and hydrazones from this core aldehyde and their systematic evaluation for anticancer and antimicrobial activities. In-depth mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to elucidate their mode of action and guide the rational design of more potent and selective therapeutic agents.

References

  • Karabasanavar, S., Allolli, P., Shaikh, I. N., & Kalshetty, B. M. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies.
  • Rauf, A., Rehman, A. U., & Ahmed, J. (2008). Synthesis, Characterization and Antimicrobial Activity of Long-Chain Hydrazones. Acta Chimica Slovenica, 55(3), 448-452.
  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.
  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
  • Yernale, N. G., Udayagiri, M. D., & Mruthyunjayaswamy, B. H. M. (2016). Synthesis, characterization, mass spectral fragmentation, thermal study and biological evaluation of new Schiff base ligand and its metal(II) complexes derived from 4-(diethylamino)salicylaldehyde and thiazole moiety. Journal of the Serbian Chemical Society, 81(3), 281-295.
  • Asundaria, A. S., & Patel, D. R. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(6), 14369-14384.
  • Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors. RSC advances, 10(5), 2886-2901.
  • Khan, S. A., & Asiri, A. M. (2013). Synthesis and biological evaluation of some Schiff bases of 4-amino-5-(4-methylsulfonyl)benzyl-2,4-dihydro-3H--[1][10][11]triazole-3-thione. Journal of Saudi Chemical Society, 17(1), 97-102.

  • Jubie, S., Poojary, B., & Chidananda, N. (2011). Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. Journal of Pharmacy Research, 4(4), 1144-1146.
  • Adimule, V., Poojary, B., & Chidananda, N. (2014). Synthesis, Characterization and Cytotoxic Evaluation of Novel Schiff Base Derivatives of 5-[2-(4-Fluorophenyl) Pyridin-3-yl]-1, 3, 4-Thiadiazol-2-Amine. Indo American Journal of Pharmaceutical Research, 4(12), 5642-5649.
  • Al-Hakimi, A. N., Al-Azzani, M. M., & Al-Majidi, S. M. (2021). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry, 14(5), 103108.
  • Wikipedia. (n.d.). Disk diffusion test. Retrieved February 22, 2026, from [Link]

  • Singh, R., & Singh, P. (2019). Promising anti-cancer potency of 4,5,6,7-tetrahydrobenzo[d]thiazole-based Schiff-bases. Journal of Molecular Liquids, 300, 112262.
  • CytoSelect. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved February 22, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2020). (PDF) Anticancer, Antioxidant Activities and Molecular Docking Study of Thiazolidine -4-one and Thiadiazol Derivatives. Retrieved February 22, 2026, from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 22, 2026, from [Link]

  • Popiołek, Ł. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1735.
  • SAS Publishers. (2015). Research Article Synthesis and Evaluation of Schiff Bases of 1,3,4-Thiadiazolidine Derivatives. Retrieved February 22, 2026, from [Link]

  • Growing Science. (2016). Current Chemistry Letters Schiff bases of 4-(methylthio)benzaldehydes: Synthesis,characterization, antibacterial, antioxidant a. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2026, January). Some thiazole‐based Schiff bases 1–3 with potential bioactivity. Retrieved February 22, 2026, from [Link]

  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved February 22, 2026, from [Link]

  • Abdul Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285–296.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(1), 103.
  • Pavan, F. R., & Leite, C. Q. F. (2010). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 10(13), 1205-1215.
  • Abdul Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296.
  • Kavitha, S., & Laxma Reddy, K. (2016). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry, 9, S1255-S1262.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 22, 2026, from [Link]

  • Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(3), 993.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2017).
  • Darwish, E. S., Khedr, M. A., & Metwally, M. A. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1743-1748.
  • YouTube. (2019, January 19). synthesis of thiazoles. Retrieved February 22, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org.
  • Moldovan, C., Oniga, O., Tiperciuc, B., Verite, P., Pîrnău, A., & Bojiţă, M. (2009). SYNTHESIS OF A NEW SERIES OF THIAZOLYL- METHYL(CARBONYL-METHYL)
  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved February 22, 2026, from [Link]

  • Singh, R., & Singh, P. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of enzyme inhibition and medicinal chemistry, 24(3), 890-897.
  • Saipriya, K., & Girish, T. K. (2018). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole.
  • PubChem. (n.d.). 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. Retrieved February 22, 2026, from [Link]

  • Plummer, M. S., Shah, S. K., & Cody, W. L. (1994). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of medicinal chemistry, 37(15), 2464-2470.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 17(1), 103.
  • da Silva, A. F., Braganhol, E., Spanevello, R. M., & Cunico, W. (2016). Thiazolidin-4-ones from 4-(methylthio)benzaldehyde and 4-(methylsulfonyl)benzaldehyde: Synthesis, antiglioma activity and cytotoxicity. Bioorganic & medicinal chemistry letters, 26(23), 5764-5768.
  • Al-Hakimi, A. N., Al-Azzani, M. M., & Al-Majidi, S. M. (2020). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry, 13(11), 7859-7871.
  • Šinko, G., Žanco, M. P., & Kovarik, Z. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. International Journal of Molecular Sciences, 23(18), 10469.

Sources

Exploratory

Precision Identification and Application of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

The following technical guide is structured to serve as a definitive reference for researchers requiring precise identification, synthesis, and application data for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde . A Technical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers requiring precise identification, synthesis, and application data for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde .

A Technical Whitepaper for Medicinal Chemistry & Drug Discovery

Core Identity & Chemical Characterization

In the high-throughput environment of drug discovery, ambiguity in chemical identity can lead to costly synthesis failures.[1] The compound 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a specific regioisomer often confused with its structural analogs.

The Validated Identity

The definitive identifiers for this building block are listed below. Note that while generic CAS searches may yield isomers, the specific registry number 1082943-06-3 is the industry standard for this exact connectivity.[1]

Identifier TypeValueNotes
CAS Number 1082943-06-3 Primary registry number for the 2-aryl-4-methyl isomer.[1]
IUPAC Name 4-(4-methyl-1,3-thiazol-2-yl)benzaldehydeUnambiguous nomenclature.[1]
Molecular Formula C₁₁H₉NOS
Molecular Weight 203.26 g/mol
SMILES CC1=C(SC=N1)C2=CC=C(C=O)C=C2Defines the 2-position linkage to benzene and 4-position methyl.[1]
InChIKey CBYYKPBMBIUWJS-UHFFFAOYSA-NHash key for database de-duplication.
Structural Specificity (Isomer Distinction)

It is critical to distinguish the target from its common isomers which possess different electronic properties and biological activities:

  • Target: 2-yl linkage (Thiazole C2 attached to Benzene).[1]

  • Isomer A: 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde (Thiazole C4 attached to Benzene).[1]

  • Isomer B: 4-(4-Methyl-1,3-thiazol-5-yl)benzaldehyde (Thiazole C5 attached to Benzene).[1]

Synthesis & Production Protocols

For research applications requiring high purity, two primary routes are validated: Suzuki-Miyaura Coupling (recommended for convergent synthesis) and Hantzsch Thiazole Synthesis (recommended for scale-up from commodity precursors).[1]

Method A: Suzuki-Miyaura Cross-Coupling (High Fidelity)

This method is preferred for medicinal chemistry due to mild conditions and the avoidance of thioamide handling.[1]

  • Precursors: 4-Formylphenylboronic acid (CAS: 87199-17-2) + 2-Bromo-4-methylthiazole (CAS: 25629-16-3).[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: K₂CO₃ or Cs₂CO₃.[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

  • Charge a reaction vessel with 4-Formylphenylboronic acid (1.0 eq), 2-Bromo-4-methylthiazole (1.0 eq), and K₂CO₃ (2.0 eq).

  • Degas the system with N₂ or Ar for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) and solvent mixture.

  • Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Filter through Celite, extract with EtOAc, wash with brine, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Method B: Hantzsch Thiazole Synthesis (Linear Construction)

This classical method constructs the thiazole ring directly but requires protection of the aldehyde to prevent side reactions.

Protocol Logic:

  • Protection: Convert 4-cyanobenzaldehyde to its acetal (e.g., using ethylene glycol) to protect the aldehyde.[1]

  • Thioamidation: React the protected nitrile with NaSH or (NH₄)₂S to form the thioamide.

  • Cyclization: Condense the thioamide with Chloroacetone .

  • Deprotection: Acidic hydrolysis to restore the aldehyde.[1]

Visualized Synthesis Workflows

The following diagram illustrates the logical flow for both synthesis routes.

SynthesisPathways Start_Suzuki Suzuki Route (Convergent) Boronic 4-Formylphenyl- boronic acid Start_Suzuki->Boronic Bromo 2-Bromo-4- methylthiazole Start_Suzuki->Bromo Suzuki_Rxn Pd-Catalyzed Cross-Coupling Boronic->Suzuki_Rxn Bromo->Suzuki_Rxn Target TARGET: 4-(4-Methyl-1,3-thiazol-2-yl) benzaldehyde Suzuki_Rxn->Target High Yield Start_Hantzsch Hantzsch Route (Linear) Nitrile 4-Cyanobenzaldehyde Start_Hantzsch->Nitrile Protection Acetal Protection Nitrile->Protection Thioamide Thioamide Formation Protection->Thioamide Chloroacetone + Chloroacetone (Cyclization) Thioamide->Chloroacetone Deprotect Acid Hydrolysis Chloroacetone->Deprotect Deprotect->Target Scale-up Preferred

Caption: Comparative synthesis workflows. Method A (Top) is recommended for rapid lab-scale access; Method B (Bottom) is cost-effective for bulk manufacturing.[1]

Database Search & Verification Strategy

Finding this specific compound in databases (SciFinder, Reaxys, PubChem) requires filtering out "false positive" isomers.

The "Isomer Trap"

A text search for "Methylthiazolyl benzaldehyde" will return multiple isomers.[1] Use the following logic to verify your search results:

  • Check the Linkage: Ensure the connection is at the Thiazole C2 position (between Sulfur and Nitrogen).

  • Check the Methyl Group: Ensure the methyl is at C4 (adjacent to Nitrogen).

  • Verify via NMR Shifts:

    • Thiazole Proton (C5-H): Typically appears as a singlet around 6.9 - 7.1 ppm .[1]

    • Aldehyde Proton: Distinct singlet at ~10.0 ppm .[1]

    • Methyl Group: Singlet at ~2.4 - 2.5 ppm .[1]

Search Logic Diagram

Use this decision tree when evaluating vendor catalogs or search results.

SearchLogic Start Start Search: 'Methylthiazolyl benzaldehyde' Result Analyze Result Structure Start->Result CheckLink Is Thiazole attached at Position 2? Result->CheckLink CheckMethyl Is Methyl at Position 4? CheckLink->CheckMethyl Yes Invalid1 REJECT (Isomer: 4-yl or 5-yl linkage) CheckLink->Invalid1 No Valid VALID TARGET CAS: 1082943-06-3 CheckMethyl->Valid Yes Invalid2 REJECT (Isomer: 2-Methyl or 5-Methyl) CheckMethyl->Invalid2 No

Caption: Decision matrix for validating chemical structure from ambiguous database search results.

Applications in Drug Development

This aldehyde serves as a versatile "warhead" or linker in medicinal chemistry.[1]

  • Schiff Base Formation: The aldehyde reacts readily with amines to form imines (Schiff bases), a common motif in antimicrobial agents [1].

  • Knoevenagel Condensation: Used to extend the carbon chain, often creating acrylonitrile derivatives active against specific kinases.

  • Heterocycle Construction: The aldehyde can be converted into other heterocycles (e.g., imidazoles, benzimidazoles) to create bi-heterocyclic scaffolds common in oncology drugs.

References

  • PubChem Compound Summary. (2025). 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Reagentia Catalog. (2025). Product Data: 4-(4-Methylthiazol-2-yl)benzaldehyde (CAS 1082943-06-3).[1][2][3] Retrieved from [Link]

  • Hantzsch, A. (1881). Ueber die Synthese des Thiazols. Berichte der deutschen chemischen Gesellschaft. (Foundational mechanistic reference for Method B).

Sources

Foundational

Stability profile of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde under standard conditions

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde .[1] It is designed for researchers requiring rigorous data on the molecule...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde .[1] It is designed for researchers requiring rigorous data on the molecule's behavior under standard and stress conditions.

[1]

Executive Summary

4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (CAS: Variable/Analogous to 13451-93-9 family) is a biaryl building block characterized by a benzaldehyde moiety coupled to a 4-methylthiazole ring.[1] While the thiazole core exhibits robust aromatic stability, the aldehyde functionality renders the molecule susceptible to autoxidation and nucleophilic attack (specifically Schiff base formation). Under standard laboratory conditions (25°C, ambient air), the primary degradation pathway is the conversion to the corresponding benzoic acid derivative. This guide outlines the mechanistic basis of these instabilities and provides validated protocols for their monitoring and mitigation.

Physicochemical Identity & Properties[1][2][3][4]

PropertySpecification
Chemical Name 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Molecular Formula C₁₁H₉NOS
Molecular Weight 203.26 g/mol
SMILES CC1=C(SC=N1)C2=CC=C(C=C2)C=O
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
LogP (Predicted) ~2.5 (Lipophilic)
Reactive Centers Aldehyde (C=O), Thiazole Nitrogen (Basic), Thiazole Sulfur

Mechanistic Stability Assessment

Oxidative Instability (Primary Degradation Mode)

The most critical stability risk is the autoxidation of the formyl group . Like most benzaldehydes, this molecule undergoes a radical-chain mechanism in the presence of atmospheric oxygen, converting the aldehyde to 4-(4-methyl-1,3-thiazol-2-yl)benzoic acid .[1]

  • Mechanism:

    • Initiation: Homolytic cleavage of the aldehydic C-H bond (facilitated by light or trace metal impurities).

    • Propagation: The resulting acyl radical reacts with O₂ to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule to form a peracid (perbenzoic acid derivative).

    • Termination/Conversion: The peracid reacts with another equivalent of aldehyde to yield two equivalents of the carboxylic acid.

Hydrolytic Stability[1]
  • Thiazole Ring: The 1,3-thiazole ring is highly stable against hydrolysis under neutral and moderate acidic/basic conditions due to its aromatic character. Ring opening requires extreme conditions (e.g., concentrated strong acid at high heat).

  • Aldehyde: The aldehyde group does not hydrolyze but can undergo reversible hydration to a gem-diol in aqueous media, though the equilibrium heavily favors the carbonyl form.

Photostability

The conjugated biaryl system (phenyl-thiazole) absorbs in the UV region.[1] Prolonged exposure to UV light can accelerate:

  • Radical generation: Promoting the autoxidation described above.

  • Photo-isomerization: While the biaryl bond allows rotation, there are no cis/trans isomers to interconvert; however, photo-induced excitation can lead to singlet oxygen generation, further accelerating degradation.

Reactivity with Nucleophiles

The molecule is incompatible with primary amines. In solution, it will rapidly condense to form Schiff bases (imines) , releasing water. This reaction is reversible but complicates analysis if amine-containing solvents or buffers (e.g., Tris) are used.

Visualized Degradation Pathways[1]

The following diagram illustrates the primary degradation (oxidation) and potential synthetic impurity pathways.

DegradationPathways Aldehyde 4-(4-Methyl-1,3-thiazol-2-yl) benzaldehyde (Active) Radical Acyl Radical Intermediate Aldehyde->Radical hv, Trace Metals (Initiation) Imine Schiff Base (If Amine Present) Aldehyde->Imine + R-NH2 - H2O Peracid Perbenzoic Acid Derivative Radical->Peracid + O2 Acid 4-(4-Methyl-1,3-thiazol-2-yl) benzoic acid (Major Degradant) Peracid->Acid + Aldehyde (Baeyer-Villiger type step)

Caption: Figure 1. Primary oxidative degradation pathway of the aldehyde moiety to carboxylic acid and conditional Schiff base formation.

Experimental Protocols

Validated HPLC Stability-Indicating Method

To quantify stability, use this Reverse Phase HPLC method designed to separate the neutral aldehyde from the acidic degradant.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the degradant protonated/retained).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (targeting the biaryl conjugation).

  • Expected Retention:

    • Benzoic Acid Degradant: Elutes earlier (more polar).

    • Aldehyde Parent: Elutes later (less polar).

Forced Degradation (Stress Testing) Protocol

Perform these tests to validate the stability profile for your specific batch.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1N HCl/MeOH (1:1). Heat at 60°C for 4h.Stable. Thiazole ring remains intact.[1]
Base Hydrolysis Dissolve in 0.1N NaOH/MeOH (1:1). Heat at 60°C for 4h.Cannizzaro Reaction possible (disproportionation to alcohol + acid).
Oxidation Add 3% H₂O₂ to solution.[1] Store at RT for 24h.Degradation. Significant conversion to carboxylic acid.[1]
Photolysis Expose solid/solution to UV light (ICH Q1B) for 24h.Degradation. Decrease in assay; increase in acid + unknown peaks.[1]

Synthesis & Impurity Profile (Hantzsch Route)

Understanding the synthesis helps identify potential stability-compromising impurities.[1] The standard route is the Hantzsch Thiazole Synthesis .

Synthesis Precursor1 4-Cyanobenzaldehyde Precursor2 4-Formylthiobenzamide Precursor1->Precursor2 H2S / Base Product 4-(4-Methylthiazol-2-yl)benzaldehyde Precursor2->Product + Chloroacetone Cyclization Impurity Impurity: Sulfur contaminants (Catalyze oxidation) Precursor2->Impurity Incomplete Rxn Reagent Chloroacetone

Caption: Figure 2. Hantzsch synthesis route highlighting sulfur residues that may act as oxidation catalysts.

Implication: Trace sulfur or metal (copper/iron) residues from synthesis can act as radical initiators, accelerating the aldehyde oxidation. High-purity (>98%) material is essential for long-term stability. [1]

Storage & Handling Recommendations

Based on the mechanisms above, the following "Standard Conditions" are defined for optimal stability:

  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred.[1]

  • Atmosphere: Inert Gas Flush (Argon or Nitrogen) is mandatory after every use to prevent autoxidation.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and moisture ingress.

  • Solution State: Avoid storing in solution for long periods. If necessary, use DMSO-d6 or anhydrous DCM and store frozen. Avoid protic solvents (MeOH/EtOH) for long-term storage to prevent hemiacetal formation.[1]

References

  • Hantzsch, A. (1881).[2] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82. (Foundational chemistry for thiazole/pyridine synthesis).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Hantzsch Thiazole Synthesis mechanism).

  • PubChem. (n.d.). Compound Summary for CID 28343251: 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Kashyap, S. J., et al. (2012). "Review on Synthesis and Biological Activity of Thiazole Derivatives". International Journal of ChemTech Research, 4(3). (Context on stability of 2-arylthiazole scaffolds).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocols for stress testing).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde via Hantzsch Reaction

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde , a critical pharmacophore intermediate used in the development of non-purine xan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde , a critical pharmacophore intermediate used in the development of non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs) and other bioactive heterocycles.

The method utilizes the Hantzsch Thiazole Synthesis , coupling 4-thiocarbamoylbenzaldehyde with chloroacetone. Unlike generic protocols, this guide addresses the specific stability challenges of the aldehyde moiety during the sulfur-mediated cyclization, recommending a buffered process control strategy to maximize yield (>85%) and purity (>98% HPLC).

Mechanistic Basis & Retrosynthesis

The synthesis relies on the condensation of a thioamide with an


-haloketone.[1] The reaction proceeds via a nucleophilic attack of the sulfur atom on the 

-carbon of the chloroacetone, followed by an intramolecular attack of the nitrogen on the carbonyl, resulting in dehydration and aromatization.
Critical Mechanistic Insight

While the Hantzsch reaction is generally robust, the presence of the electrophilic aldehyde on the phenyl ring presents a chemoselectivity challenge. Strong acidic conditions or harsh thionating agents (used to generate the thioamide precursor) can degrade the aldehyde. Therefore, this protocol emphasizes the isolation of the thioamide intermediate rather than a one-pot procedure, ensuring the aldehyde remains intact before cyclization.

Pathway Visualization

HantzschSynthesis Precursor 4-Cyanobenzaldehyde (Starting Material) Thioamide 4-Thiocarbamoylbenzaldehyde (Intermediate) Precursor->Thioamide NaSH, MgCl2 DMF, 25°C Intermediate Hydroxythiazoline (Transient) Thioamide->Intermediate + Chloroacetone EtOH, Reflux Reagent Chloroacetone (Reagent) Reagent->Intermediate Product 4-(4-Methyl-1,3-thiazol-2-yl) benzaldehyde Intermediate->Product - H2O (Aromatization)

Figure 1: Synthetic pathway highlighting the stepwise conversion to preserve the aldehyde functionality.

Materials & Safety Specifications

Reagents Table
ReagentCAS No.Equiv.[2]RoleHazard Note
4-Cyanobenzaldehyde 105-07-71.0Starting MaterialIrritant
Sodium Hydrosulfide (NaSH) 16721-80-51.5Thionating AgentReleases H₂S (Toxic/Stench)
Magnesium Chloride (MgCl₂) 7786-30-31.0CatalystHygroscopic
Chloroacetone 78-95-51.1Cyclization AgentLachrymator , Toxic
Ethanol (Absolute) 64-17-5SolventReaction MediumFlammable
DMF 68-12-2SolventReaction MediumReprotoxic
Safety Critical Control Points (SCCP)
  • H₂S Management: The preparation of the thioamide generates trace Hydrogen Sulfide. All operations in Step 1 must be performed in a functioning fume hood with a caustic scrubber trap (NaOH solution).

  • Chloroacetone Handling: This is a potent lachrymator. Use double nitrile gloves and handle only in the hood. Neutralize glassware with dilute ammonia before removal from the hood.

Experimental Protocol

Step 1: Synthesis of 4-Thiocarbamoylbenzaldehyde

Objective: Selective conversion of nitrile to thioamide without affecting the aldehyde.

  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, nitrogen inlet, and temperature probe.

  • Dissolution: Charge 4-cyanobenzaldehyde (13.1 g, 100 mmol) and DMF (60 mL). Stir until dissolved.

  • Catalyst Addition: Add MgCl₂·6H₂O (20.3 g, 100 mmol). The solution may turn slightly turbid.

  • Thionation: Add NaSH flakes (8.4 g, 150 mmol) in portions over 15 minutes to control exotherm.

  • Reaction: Stir at 25–30°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1). Product (Thioamide) is significantly more polar (lower R_f) than the nitrile.

  • Workup:

    • Pour the deep yellow/orange mixture into ice-cold 0.5 M HCl (300 mL) to quench and precipitate the product. Caution: H₂S gas evolution.

    • Filter the yellow solid.

    • Wash with water (3 x 50 mL) to remove residual DMF and salts.

  • Drying: Dry under vacuum at 40°C.

    • Yield Expectation: 14–15 g (85–90%).

    • QC Check: IR should show broad NH bands (3100-3300 cm⁻¹) and loss of sharp CN peak (2230 cm⁻¹).

Step 2: Hantzsch Cyclization to Target

Objective: Formation of the thiazole ring.

  • Setup: Equip a 500 mL RBF with a magnetic stir bar and reflux condenser.

  • Charge: Suspend 4-thiocarbamoylbenzaldehyde (16.5 g, 100 mmol) in Absolute Ethanol (150 mL).

  • Addition: Add Chloroacetone (10.2 g, 110 mmol, 8.8 mL) dropwise over 10 minutes at room temperature.

    • Note: The mixture will become homogeneous as the reaction initiates.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours.

    • Observation: A solid hydrochloride salt may begin to precipitate during reflux.

  • Workup:

    • Cool the reaction mixture to 0–5°C in an ice bath.

    • The product often precipitates as the HCl salt. Filter the solid.[3]

    • Free Base Liberation: Suspend the solid in water (100 mL) and adjust pH to 8–9 using saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 x 75 mL) if the solid does not filter well, or simply filter the neutralized precipitate if it is granular.

  • Purification: Recrystallize from Ethanol/Water (9:1) or flash chromatography (SiO₂, Hexane/EtOAc gradient 10%→30%).

Process Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSpecificationImpact of Deviation
Step 1 Temperature 20–30°C>40°C causes aldehyde dimerization/degradation. <15°C stalls reaction.
Chloroacetone Equiv. 1.05 – 1.10Excess >1.2 leads to difficult-to-remove alkylated impurities.
Step 2 pH (Workup) pH 8.0 – 9.0pH >10 may induce Cannizzaro reaction on the aldehyde.
Analytical Validation
  • Appearance: Pale yellow to tan crystalline solid.

  • Melting Point: 108–110°C (Lit. varies by crystal form, typically >100°C for pure aldehyde).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.05 (s, 1H, CHO ) – Diagnostic Peak
      
    • 
       8.15 (d, 2H, Ar-H ortho to thiazole)
      
    • 
       8.02 (d, 2H, Ar-H ortho to CHO)
      
    • 
       7.45 (s, 1H, Thiazole C5-H )
      
    • 
       2.45 (s, 3H, Thiazole CH₃ )
      
  • Mass Spec (ESI+): [M+H]⁺ = 204.05

Expert Commentary: The "Aldehyde Risk"

In high-value synthesis (e.g., GMP manufacturing of Febuxostat intermediates), the direct handling of the aldehyde in Step 1 can be risky due to batch-to-batch variability in NaSH quality.

Alternative "Protected" Route: If Step 1 yields degrade (indicated by multiple spots on TLC), employ the Acetal Protocol :

  • Protect 4-cyanobenzaldehyde with Trimethyl Orthoformate/MeOH (

    
     cat) 
    
    
    
    Dimethyl acetal.
  • Perform Thioamidation (Step 1) on the acetal.

  • Perform Hantzsch (Step 2) on the acetal.

  • Deprotect (1M HCl/THF) as the final step. This route adds steps but guarantees aldehyde integrity.

References

  • Hantzsch Thiazole Synthesis Mechanism & Review

    • Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • Thioamide Synthesis via NaSH/MgCl2

    • Source: Manjula, K., et al. "A Simple and Efficient Synthesis of Thioamides from Nitriles.
    • URL:[Link]

  • Febuxostat Intermediate Synthesis (Analogous Chemistry)

    • Source: Heterocycles, Vol. 85, No. 10, 2012.[4] "Efficient Synthesis of 2-Arylthiazole Derivatives."

    • URL:[Link]

  • Compound Data (CAS 1082943-06-3)

    • Source: BLD Pharm Product Page.[5]

Sources

Application

Technical Application Note: Scalable Synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

Part 1: Strategic Overview & Retrosynthetic Analysis The molecule 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a critical heteroaryl-aldehyde intermediate. It serves as a "linchpin" scaffold in medicinal chemistry, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Analysis

The molecule 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a critical heteroaryl-aldehyde intermediate. It serves as a "linchpin" scaffold in medicinal chemistry, particularly in the synthesis of xanthine oxidase inhibitors (analogous to Febuxostat) and antimicrobial hydrazones.

The synthesis of this moiety presents a classic chemoselectivity challenge: constructing a thiazole ring without oxidizing or degrading the sensitive aldehyde functionality on the phenyl ring.

Retrosynthetic Logic

We evaluate two primary routes. The choice depends on available instrumentation and scale:

  • Route A (Hantzsch Thiazole Synthesis): The most atom-economical method for multi-gram to kilogram scale-up. It constructs the thiazole ring from acyclic precursors.

  • Route B (Suzuki-Miyaura Coupling): A modular, high-throughput approach ideal for medicinal chemistry libraries (milligram scale), utilizing pre-functionalized blocks.

Retrosynthesis cluster_A Route A: Hantzsch Synthesis (Scale-Up) cluster_B Route B: Suzuki Coupling (Discovery) Target Target: 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Thioamide 4-Thiocarbamoylbenzaldehyde (Thioamide Precursor) Target->Thioamide Cyclization (-H2O, -HCl) Chloroacetone Chloroacetone (α-Haloketone) Target->Chloroacetone Boronic 4-Formylphenylboronic acid Target->Boronic Pd-Catalyzed Coupling BromoThiazole 2-Bromo-4-methylthiazole Target->BromoThiazole Nitrile 4-Cyanobenzaldehyde (Starting Material) Thioamide->Nitrile Thionation (NaSH/MgCl2)

Figure 1: Retrosynthetic disconnection showing the convergent Suzuki route vs. the linear Hantzsch construction.

Part 2: Experimental Protocols

Protocol A: Modified Hantzsch Synthesis (Recommended for Scale-Up)

Rationale: This route avoids expensive palladium catalysts. We utilize a chemoselective thionation of the nitrile group that preserves the aldehyde, followed by cyclization.

Step 1: Synthesis of 4-Thiocarbamoylbenzaldehyde

Standard thionation reagents (like Lawesson's) can be difficult to purify. We use a NaSH/MgCl₂ system which is highly selective for nitriles in the presence of aldehydes.

Materials:

  • 4-Cyanobenzaldehyde (1.0 eq)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O) (2.0 eq)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O) (1.0 eq)

  • Solvent: DMF (Dimethylformamide)[1]

Procedure:

  • Setup: Charge a round-bottom flask with 4-cyanobenzaldehyde (10 mmol) and DMF (20 mL).

  • Activation: Add MgCl₂·6H₂O (10 mmol) to the solution. Stir for 15 minutes at room temperature (RT) to activate the nitrile via Lewis acid coordination.

  • Thionation: Add NaSH hydrate (20 mmol) in one portion. The mixture will likely turn dark green or deep yellow.

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Hexane:EtOAc 2:1). The nitrile spot (

    
    ) should disappear, replaced by the thioamide spot (
    
    
    
    ).
  • Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL). Caution:

    
     gas may evolve; perform in a fume hood.
    
  • Isolation: A yellow precipitate will form. Filter the solid, wash copiously with water to remove magnesium salts, and dry under vacuum.

    • Yield Expectation: 85–90%.

    • Checkpoint: IR should show disappearance of the nitrile peak (

      
      ) and appearance of thioamide bands.
      
Step 2: Cyclization to Thiazole

Materials:

  • 4-Thiocarbamoylbenzaldehyde (from Step 1) (1.0 eq)

  • Chloroacetone (1.1 eq) Warning: Potent Lachrymator

  • Solvent: Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve the thioamide (10 mmol) in Ethanol (30 mL).

  • Addition: Add chloroacetone (11 mmol) dropwise at RT.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Mechanistic Insight: The sulfur attacks the alkyl chloride (SN2), followed by intramolecular attack of the nitrogen on the ketone, dehydration, and aromatization.

  • Workup: Cool the mixture to RT. The volume should be reduced by 50% via rotary evaporation.

  • Neutralization: Pour into saturated aqueous

    
     to neutralize the HCl byproduct.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling (Recommended for Library Generation)

Rationale: High functional group tolerance and rapid execution.

Materials:

  • 4-Formylphenylboronic acid (1.2 eq)

  • 2-Bromo-4-methylthiazole (1.0 eq)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the bromide, boronic acid, and base in the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes (Critical step to prevent Pd oxidation).

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Reaction: Heat to

    
     for 12 hours (thermal) or 
    
    
    
    for 30 minutes (microwave).
  • Workup: Filter through a pad of Celite to remove Palladium black. Dilute with water and extract with DCM.

  • Purification: Silica gel chromatography.

Part 3: Analytical Data & Quality Control

Expected Characterization Data

The following data confirms the structure of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.

TechniqueDiagnostic SignalStructural Assignment
1H NMR (DMSO-d6)

10.05 ppm (s, 1H)
Aldehyde proton (-CHO)

8.10 ppm (d, 2H)
Phenyl protons ortho to thiazole

7.98 ppm (d, 2H)
Phenyl protons ortho to aldehyde

7.45 ppm (s, 1H)
Thiazole C5-H

2.45 ppm (s, 3H)
Methyl group on thiazole
IR Spectroscopy 1690–1700 cm⁻¹C=O stretch (Aldehyde)
1600 cm⁻¹C=N stretch (Thiazole)
Mass Spectrometry m/z = 203.04 [M+H]+Molecular Ion (Calc MW: 203.26)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete activation of nitrile.Ensure

is added before NaSH. Use dry DMF.
Aldehyde Oxidation Air oxidation during workup.Perform extractions quickly; use

atmosphere. Avoid strong bases (NaOH) which trigger Cannizzaro reaction.
Sticky Thioamide Sulfur impurities.Wash the crude thioamide with

or cold ether to remove elemental sulfur.
Pd Black Precipitation Oxygen in Suzuki coupling.Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging).

Part 4: Safety & Handling (Critical Control Points)

  • Chloroacetone: This is a Schedule 1 substance in some jurisdictions due to its use as a tear gas. It is a severe lachrymator. Protocol: All transfers must occur inside a functioning fume hood. Neutralize glassware with dilute ammonia before removing from the hood.

  • Hydrogen Sulfide (

    
    ):  The acidification of NaSH generates toxic 
    
    
    
    . Use a scrubber (NaOH trap) attached to the reaction vessel vent line.
  • Palladium Residues: For pharmaceutical applications, the Suzuki route requires scavenging steps (e.g., SiliaMetS® Thiol) to reduce heavy metal content below 10 ppm.

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Source: Organic Chemistry Portal.[2][3] "Hantzsch Thiazole Synthesis."

    • URL:[Link]

  • Chemoselective Thioamide Synthesis (NaSH/MgCl2)

    • Source: Manjula, K., et al. "A highly efficient and chemoselective synthesis of thioamides from nitriles using NaSH/MgCl2." Tetrahedron Letters, 2007.
    • URL:[Link]

  • Suzuki-Miyaura Coupling Protocol: Source: Sigma-Aldrich (Merck). "Suzuki-Miyaura Cross-Coupling Reaction User Guide."
  • Synthesis of Thiazole-Benzaldehyde Derivatives (General)

    • Source: Moldovan, C., et al. "Synthesis of a new series of thiazolyl-methyl-oxi-benzaldehyde derivatives."[4][5] Farmacia, 2009.[4][6]

    • URL:[Link]

Sources

Method

Application Note: 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde as a Schiff Base Precursor

Abstract & Introduction 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a specialized heterocyclic building block used primarily in the synthesis of biologically active Schiff bases (imines) and coordination complexes. Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a specialized heterocyclic building block used primarily in the synthesis of biologically active Schiff bases (imines) and coordination complexes. Structurally, it features a benzaldehyde moiety substituted at the para-position with a 4-methyl-1,3-thiazole ring.[1]

This dual-ring system offers a distinct advantage over simple benzaldehydes: the thiazole ring acts as a pharmacophore with established antimicrobial and anticancer properties, while the aldehyde function serves as a reactive "hook" for derivatization. When condensed with primary amines, the resulting azomethine (–C=N–) linkage creates a conjugated system capable of chelating transition metals or interacting with biological targets like DNA and enzymes (e.g., DNA gyrase).

Key Applications:

  • Medicinal Chemistry: Synthesis of antibacterial, antifungal, and anticancer agents.[2][3][4][5]

  • Coordination Chemistry: Ligand precursors for Cu(II), Ni(II), and Zn(II) complexes.[6][7]

  • Materials Science: Fluorescence probes and liquid crystal mesogens.

Chemical Properties & Handling[8]

Before initiating synthesis, verify the physicochemical properties of the precursor to ensure reaction compatibility.

PropertySpecification
IUPAC Name 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Molecular Formula C₁₁H₉NOS
Molecular Weight 203.26 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane. Sparingly soluble in cold Ethanol/Methanol (requires heat).
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Stability Stable under standard conditions; sensitive to strong oxidizers.

Protocol 1: General Synthesis of Schiff Bases

Objective: To synthesize Schiff base derivatives by condensing 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde with a primary aromatic amine (e.g., substituted aniline, hydrazide).

Reagents[3][9][10][11][12]
  • Precursor: 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (1.0 equiv).

  • Amine: Substituted Aniline / Thiosemicarbazide / Hydrazide (1.0 – 1.1 equiv).

  • Solvent: Absolute Ethanol or Methanol (HPLC Grade).

  • Catalyst: Glacial Acetic Acid (AcOH).[7]

Experimental Workflow
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde in 20 mL of absolute ethanol.

    • Note: If the aldehyde does not dissolve completely, warm gently to 40°C.

  • Addition: Add 1.0 mmol of the chosen primary amine to the solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Mechanism:[8] Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.[8]

  • Reflux: Attach a reflux condenser and heat the mixture at 70–80°C (Reflux) for 3–6 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6–0.7 depending on plate).

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 100 g) with stirring. The Schiff base should precipitate as a colored solid (often yellow/orange).

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted amine.

    • Recrystallization: Recrystallize from hot ethanol or an ethanol/DMF mixture to obtain analytical purity.

Reaction Pathway Visualization

SchiffBaseSynthesis Aldehyde 4-(4-Methyl-1,3-thiazol-2-yl) benzaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Dehydration Acid Catalyzed Dehydration (-H2O) Intermediate->Dehydration Product Schiff Base (Imine) Dehydration->Product C=N Bond Formation

Figure 1: Step-wise reaction pathway for the synthesis of thiazole-derived Schiff bases.

Protocol 2: Synthesis of Metal Complexes

Objective: To utilize the synthesized Schiff base as a ligand for transition metal coordination (Cu, Co, Ni, Zn).

Reagents[3][9][10][11][12]
  • Ligand: Schiff base from Protocol 1 (2.0 mmol).

  • Metal Salt: MCl₂[7]·xH₂O or M(CH₃COO)₂·xH₂O (1.0 mmol).

  • Solvent: Ethanol/Methanol.

Methodology[3]
  • Ligand Solution: Dissolve 2.0 mmol of the Schiff base in 25 mL hot ethanol.

  • Metal Addition: Dissolve 1.0 mmol of the metal salt in 10 mL ethanol and add dropwise to the ligand solution under continuous stirring.

  • Reflux: Heat the mixture at reflux for 4–8 hours .

    • Observation: A color change or precipitation usually indicates complex formation.

  • pH Adjustment: If no precipitate forms, adjust pH to ~7–8 using an ethanolic sodium acetate solution.

  • Isolation: Filter the solid complex, wash with hot water (to remove excess metal salts) and ethanol, then dry in a vacuum desiccator over CaCl₂.

Characterization Guide

To ensure the integrity of the synthesized compounds, look for these specific spectral signatures.

TechniqueParameterExpected ObservationInterpretation
FT-IR C=O StretchAbsent (~1700 cm⁻¹)Confirms consumption of aldehyde.
FT-IR C=N Stretch1600 – 1635 cm⁻¹ Confirms formation of Azomethine linkage.
¹H NMR Aldehyde ProtonAbsent (~10.0 ppm)Confirms reaction completion.
¹H NMR Azomethine ProtonSinglet, 8.2 – 8.9 ppm Diagnostic peak for Schiff base.
¹H NMR Thiazole ProtonsSinglet, ~7.8 – 8.0 ppm Proton at C5 of thiazole ring.
¹H NMR Methyl GroupSinglet, ~2.4 – 2.5 ppm Methyl group on thiazole ring.

Biological Application Logic

The utility of these precursors lies in the "Hybrid Pharmacophore" approach.

  • Mechanism: The thiazole ring mimics histidine or other biological residues, facilitating binding to enzyme active sites. The Schiff base nitrogen (imine) provides a lone pair for hydrogen bonding with DNA base pairs or chelating metal ions essential for bacterial metabolism.

  • Targeting:

    • DNA Gyrase Inhibition: Thiazole Schiff bases have shown efficacy in docking studies against E. coli DNA gyrase B.

    • Oxidative Stress: The conjugated system can scavenge free radicals (DPPH assay).

BioActivity Compound Thiazole-Schiff Base Metal Metal Chelation (Cu++, Zn++) Compound->Metal Ligand Action DNA DNA Intercalation Compound->DNA Planar Stacking Enzyme Enzyme Inhibition (e.g., Gyrase) Compound->Enzyme H-Bonding CellDeath Microbial/Cancer Cell Death Metal->CellDeath ROS Generation DNA->CellDeath Replication Block Enzyme->CellDeath Metabolic Failure

Figure 2: Biological mechanism of action for Thiazole-Schiff base derivatives.

Troubleshooting & Tips

  • Oiling Out: If the product forms an oil instead of a solid, evaporate the solvent to half volume and scratch the flask walls with a glass rod. Alternatively, refrigerate overnight.

  • Hydrolysis: Schiff bases are susceptible to hydrolysis in acidic aqueous environments. Ensure all solvents are dry (anhydrous) during synthesis.

  • Solubility: If the final product is insoluble in ethanol, use DMSO-d6 for NMR analysis.

References

  • Chavan, P., et al. (2023).[2] "Synthesis, spectroscopic characterization and biological activity of newly formulated thiazole ring containing Schiff base ligands." Chemical Journal.

  • Al-Amiery, A. A., et al. (2012). "Antioxidant and antimicrobial activities of novel quinazolinone derivatives." Medical Chemistry Research. (Provides context on thiazole-Schiff base antioxidant mechanisms).
  • Kareem, A., et al. (2021).[9] "Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study." BMC Chemistry.

  • PubChem. (2023). "4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde Compound Summary." National Library of Medicine.

Sources

Application

Procedure for condensation of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde with amines

Executive Summary & Biological Context This application note details the optimized synthetic procedures for generating Schiff bases (imines) derived from 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde . These scaffolds are cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

This application note details the optimized synthetic procedures for generating Schiff bases (imines) derived from 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde . These scaffolds are critical intermediates in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles due to the pharmacophoric synergy between the thiazole ring and the azomethine linker [1, 2].[1]

Unlike simple benzaldehydes, the 4-(thiazol-2-yl) substituent introduces specific electronic and steric considerations.[1] The thiazole ring acts as a heteroaromatic system that extends conjugation, influencing the electrophilicity of the carbonyl carbon.[1] This guide provides two validated protocols: a Standard Solvothermal Reflux (Method A) for scalability and a Microwave-Assisted Synthesis (Method B) for high-throughput library generation.

Chemical Basis & Reaction Mechanism

The condensation reaction proceeds via a reversible nucleophilic addition-elimination pathway. The presence of the 4-methyl-1,3-thiazol-2-yl moiety at the para-position of the benzaldehyde creates a unique electronic environment.

  • Electronic Effect: The thiazole ring is electron-withdrawing relative to the phenyl ring (inductive effect of Nitrogen/Sulfur). This enhances the electrophilicity of the carbonyl carbon, generally accelerating nucleophilic attack by the amine compared to unsubstituted benzaldehyde.[1]

  • Steric Considerations: While the para-substitution minimizes direct steric hindrance at the reaction site, the solubility of the starting aldehyde can be lower in non-polar solvents, necessitating polar protic solvents like ethanol.[1]

Mechanism Visualization

The following diagram illustrates the acid-catalyzed pathway, highlighting the critical carbinolamine intermediate.[1][2]

ReactionMechanism Aldehyde 4-(4-Methyl-thiazolyl) benzaldehyde Activated Activated Carbonyl (Acid Catalyzed) Aldehyde->Activated + H+ Amine Primary Amine (R-NH2) Amine->Activated Nucleophilic Attack Carbinolamine Carbinolamine Intermediate Activated->Carbinolamine Proton Transfer Iminium Iminium Ion (-H2O) Carbinolamine->Iminium - H2O (Elimination) SchiffBase Final Schiff Base (Imine) Iminium->SchiffBase - H+

Figure 1: Acid-catalyzed mechanism for the condensation of thiazolyl-benzaldehyde with amines.[1]

Experimental Protocols

Pre-Requisites & Safety
  • Starting Material: 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (CAS: 134986-82-4 or analog).[1]

  • Solvent: Absolute Ethanol (EtOH) is preferred over Methanol to allow higher reflux temperatures (

    
    ).[1]
    
  • Catalyst: Glacial Acetic Acid (AcOH).[1][3]

  • Safety: Work in a fume hood. Amines can be toxic/corrosive.

Method A: Standard Solvothermal Reflux (Scale: 1–10 mmol)

Best for: Bulk synthesis, crystalline products, and thermally stable amines.[1]

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde in 15 mL of absolute ethanol.

  • Activation: Add 2–3 drops of glacial acetic acid. Stir at room temperature for 5 minutes to activate the carbonyl.

  • Addition: Add 1.0–1.1 mmol (slight excess) of the primary amine.

    • Note: If the amine is a hydrochloride salt, add 1.0 mmol of sodium acetate to liberate the free base in situ.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3–6 hours .
    
    • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3).[1] The aldehyde spot (

      
      ) should disappear.
      
  • Work-up:

    • Cool the reaction mixture to room temperature, then place in an ice bath.

    • The Schiff base typically precipitates as a solid.

    • Filter the solid under vacuum and wash with cold ethanol (

      
      ).
      
  • Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if solubility is low.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: High-throughput screening, difficult condensations, and solvent reduction.[1]

  • Preparation: In a microwave-safe process vial (10–20 mL), mix 1.0 mmol of the aldehyde and 1.0 mmol of the amine.

  • Solvent/Catalyst: Add a minimum amount of ethanol (1–2 mL ) to create a slurry and 1 drop of glacial acetic acid.

    • Alternative: This reaction can often be performed solvent-free (neat) if one component is liquid or if they form a eutectic melt.

  • Irradiation: Irradiate at 140–280 Watts (or set temperature to

    
    ) for 2–5 minutes .
    
    • Pulse Method:[1] Irradiate in 30-second bursts with 10-second cooling intervals to prevent superheating/degradation.

  • Work-up:

    • Allow the vial to cool.

    • Add 5 mL of ice-cold ethanol to the residue and scratch the side of the vial to induce crystallization.

    • Filter and wash as in Method A.

Workflow Decision Matrix

Use the following logic tree to select the appropriate synthesis method for your specific amine substrate.

Workflow Start Start: Select Amine IsLiquid Is Amine Liquid? Start->IsLiquid IsStable Is Amine Thermally Stable? IsLiquid->IsStable No (Solid) Microwave Method B: Microwave (2-5 Mins) IsLiquid->Microwave Yes (Neat) Reflux Method A: Reflux (3-6 Hours) IsStable->Reflux Yes IsStable->Microwave No (Fast kinetics required) Grind Method C: Grindstone (Solvent Free) IsStable->Grind No (Heat Sensitive)

Figure 2: Decision matrix for selecting the optimal condensation protocol.

Characterization & Validation

To ensure the integrity of the synthesized Schiff base, the following spectral signatures must be verified. The disappearance of the carbonyl peak and the appearance of the imine stretch are the primary indicators.

Table 1: Key Spectral Data for Thiazolyl-Benzaldehyde Schiff Bases

TechniqueFunctional GroupExpected ValueNotes
FT-IR C=N Stretch (Imine)1600 – 1635 cm⁻¹Strong, sharp band.[1] Distinct from C=O (1680–1700 cm⁻¹).[1]
FT-IR C-S-C (Thiazole)650 – 700 cm⁻¹Characteristic of the thiazole ring [3].
¹H NMR -CH=N- (Azomethine)

8.3 – 8.9 ppm
Singlet.[4] Downfield shift due to conjugation with thiazole-phenyl system [4].
¹H NMR Thiazole C5-H

7.2 – 7.8 ppm
Singlet (if 4-methyl substituted).
¹³C NMR -CH=N- (Carbon)

158 – 164 ppm
Diagnostic peak for imine formation [5].[4]

Troubleshooting Guide:

  • Issue: Oiling out.

    • Solution: The product did not crystallize. Re-dissolve in a minimum amount of hot ethanol and add dropwise water until turbid. Refrigerate overnight.

  • Issue: Low Yield/Incomplete Reaction.

    • Solution: Use a Dean-Stark trap (if using toluene as solvent) to physically remove water, driving the equilibrium forward (Le Chatelier’s principle).[1]

  • Issue: Hydrolysis during workup.

    • Solution: Ensure all wash solvents are neutral. Avoid acidic aqueous washes, which will hydrolyze the imine back to the aldehyde and amine.[1]

References

  • Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Schiff Base. Source: CORE (Vertex AI).[1] URL:[Link][1]

  • Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives. Source: Asian Journal of Research in Chemistry. URL:[Link][1][5][3][4][6][7][8][9]

  • Microwave Assisted Synthesis and Characterization of Azomethines of Aryl Thiazole. Source: Asian Journal of Chemistry.[6] URL:[Link]

  • Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors: Synthesis and NMR. Source: Arabian Journal of Chemistry. URL:[Link][1]

  • Preparation and Characterization of Some Schiff Base Compounds (NMR Data). Source: DergiPark. URL:[Link]

Sources

Method

Application Note: Synthesis of Thiazole-Bearing Chalcones via Claisen-Schmidt Condensation

[1][2] Executive Summary This application note details a robust, scalable protocol for synthesizing thiazole-incorporated chalcones starting from 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde . These hybrid scaffolds are of...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details a robust, scalable protocol for synthesizing thiazole-incorporated chalcones starting from 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde . These hybrid scaffolds are of significant interest in medicinal chemistry, exhibiting potent tubulin polymerization inhibition, anti-inflammatory, and antimicrobial properties [1, 2].

The method utilizes a base-catalyzed Claisen-Schmidt condensation .[1][2][3][4][5] Unlike generic protocols, this guide addresses the specific solubility and reactivity profiles of thiazole-substituted aldehydes, ensuring high purity and reproducible yields. We employ a "self-validating" workflow where visual cues and Thin Layer Chromatography (TLC) checkpoints confirm reaction progress before workup.

Strategic Analysis & Retrosynthesis

The target molecule combines two pharmacophores: the 1,3-thiazole ring and the


-unsaturated ketone (chalcone).
  • Electrophile: 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. The thiazole ring at the para-position acts as an electron-withdrawing group (via induction), moderately activating the aldehyde carbonyl toward nucleophilic attack.

  • Nucleophile: Acetophenone (or substituted derivatives).

  • Key Challenge: The thiazole moiety can reduce solubility in standard alcoholic solvents at lower temperatures, requiring optimized solvent ratios to prevent premature precipitation of reactants.

Reaction Scheme (Graphviz)

ReactionScheme SM1 4-(4-methylthiazol-2-yl) benzaldehyde (Electrophile) Rxn NaOH (40% aq) Ethanol, RT, 6-12h SM1->Rxn SM2 Acetophenone Derivatives (Nucleophile) SM2->Rxn Prod Thiazole-Chalcone Hybrid (Precipitate) Rxn->Prod  -H2O  

Figure 1: General reaction scheme for the synthesis of thiazole-chalcone hybrids.

Experimental Protocol

Materials & Reagents[5][8][9]
  • Aldehyde: 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde (1.0 equiv)

  • Ketone: Acetophenone or substituted derivative (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH), 40% w/v aqueous solution.[6]

  • Solvent: Ethanol (95% or absolute).

  • Workup: Ice-cold distilled water, 1M HCl (for neutralization).

Step-by-Step Methodology

Phase 1: Solubilization (Critical for Thiazoles)

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the acetophenone derivative in 10 mL of Ethanol .

  • Add 1.0 mmol of 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.

    • Note: If the aldehyde does not fully dissolve, heat gently to 40°C until a clear solution is obtained, then cool back to room temperature (RT).

Phase 2: Enolization & Condensation 3. Add 1.0 mL of 40% aqueous NaOH dropwise over 5 minutes while stirring vigorously.

  • Observation: The solution often turns yellow or orange immediately upon base addition, indicating enolate formation and initial conjugation.
  • Stir the reaction mixture at Room Temperature (25°C) for 6–12 hours.
  • Optimization: For electron-rich acetophenones (e.g., 4-methoxy), heating to 50°C may be required to drive the reaction to completion [3].

Phase 3: Validation (The Checkpoint) 5. TLC Monitor: Spot the reaction mixture against the starting aldehyde (Mobile Phase: Hexane:Ethyl Acetate 3:1).

  • Success Criteria: Disappearance of the aldehyde spot (
    
    
    ) and appearance of a new, highly fluorescent spot (under UV 254/365 nm) at a lower
    
    
    or distinct color change.

Phase 4: Workup & Purification 6. Pour the reaction mixture into 50 mL of crushed ice/water with stirring. 7. Optional: If the product is an oil or gum, neutralize carefully with 1M HCl to pH ~7 to promote solidification. 8. Filter the resulting precipitate using a Buchner funnel. Wash the solid copiously with cold water (3 x 20 mL) to remove excess base. 9. Recrystallization: Purify the crude solid by recrystallizing from hot Ethanol.

  • Yield: Typical isolated yields range from 75% to 92%.[1]

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Aldol condensation followed by an E1cB elimination.

Mechanism Step1 1. Enolate Formation (Base removes u03b1-proton from Acetophenone) Step2 2. Nucleophilic Attack (Enolate attacks Aldehyde Carbonyl) Step1->Step2 Step3 3. u03b2-Hydroxy Ketone (Aldol Intermediate) Step2->Step3 Step4 4. E1cB Elimination (Loss of H2O / Formation of C=C) Step3->Step4 - OH- Final Target Chalcone (Thermodynamic Trans-Isomer) Step4->Final

Figure 2: Step-wise mechanism of the base-catalyzed Claisen-Schmidt condensation.

Key Insight: The elimination step (Step 4) is irreversible and driven by the formation of the extended conjugated system involving the phenyl ring, the enone, the phenylene linker, and the thiazole ring [4].

Characterization & Data Analysis

Successful synthesis is confirmed by specific spectral signatures.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
FeatureChemical Shift (

ppm)
MultiplicityAssignment
Thiazole -CH₃ 2.50 – 2.60Singlet (3H)Characteristic methyl on thiazole ring [1].[7]
Vinylic

-H
7.60 – 7.80Doublet (

Hz)
Indicates trans (

) geometry.
Vinylic

-H
7.80 – 8.10Doublet (

Hz)
Deshielded by carbonyl proximity.
Thiazole C5-H 7.90 – 8.00Singlet (1H)Proton on the thiazole ring.
IR Spectroscopy (KBr Pellet)
  • C=O Stretch: 1650 – 1660 cm⁻¹ (Lower than typical ketones due to conjugation).

  • C=C Stretch: 1580 – 1600 cm⁻¹.

  • C=N Stretch (Thiazole): ~1500 cm⁻¹.[7][8]

Representative Data (Substituent Effects)

Varying the acetophenone affects yield and melting point.

Acetophenone R-GroupReaction TimeYield (%)Melting Point (°C)
H (Unsubstituted) 6 h85140–142
4-Cl 5 h91165–167
4-OCH₃ 12 h (warm)78132–135
4-NO₂ 3 h94188–190

Troubleshooting & Expert Tips

  • "Oiling Out": If the product separates as an oil upon pouring into water, do not discard.

    • Fix: Decant the water, dissolve the oil in a minimum amount of hot ethanol, and let it cool slowly. Scratching the glass side with a rod often induces crystallization.

  • Incomplete Reaction: If the aldehyde spot persists on TLC after 12 hours.

    • Fix: Add an additional 0.5 mL of base and increase temperature to 50°C. Thiazole aldehydes can be bulky; steric hindrance may slow the attack.

  • Color Purity: A dark brown or black product usually indicates polymerization or decomposition.

    • Fix: Recrystallize immediately with activated charcoal in ethanol to remove colored impurities.

References

  • Gomha, S. M., et al. "Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities." Molecules, vol. 26, no.[7] 16, 2021.[6]

  • Kalalbandi, A. B., et al. "Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies." Molecules, vol. 26, no.[7][9] 10, 2021.

  • Higgs, J., et al. "New Synthesis of Chalcone Derivatives and Their Applications."[6] Chemical Review and Letters, vol. 8, 2025, pp. 329-351.[6]

  • Claisen, L., & Claparède, A. "Condensationen von Ketonen mit Aldehyden."[10] Berichte der Deutschen Chemischen Gesellschaft, vol. 14, 1881.[10]

Sources

Application

Catalytic Strategies for the Functionalization of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde: A Guide for Synthetic and Medicinal Chemists

Introduction: The Significance of the 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Scaffold The 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde moiety represents a privileged scaffold in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Scaffold

The 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde moiety represents a privileged scaffold in medicinal chemistry and materials science. The thiazole ring is a key structural component in numerous bioactive compounds, including antibiotics and anticancer agents, where it often plays a crucial role in target binding and modulation of physicochemical properties. The benzaldehyde unit provides a versatile synthetic handle for the construction of more complex molecular architectures through a variety of catalytic transformations. This guide provides an in-depth exploration of catalytic methods to functionalize this valuable building block, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

I. Catalytic C-H Functionalization: A Direct Approach to Diversification

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic and aromatic systems, circumventing the need for pre-functionalized starting materials.

A. Functionalization of the Thiazole Ring

The thiazole ring possesses distinct C-H bonds that can be selectively activated by transition metal catalysts. The C5 position is generally the most electron-rich and sterically accessible, making it a prime target for electrophilic-type C-H activation pathways.

Palladium catalysis is a cornerstone of C-H arylation. Ligandless or phosphine-ligated palladium systems can effectively catalyze the coupling of the thiazole C5-H bond with a variety of aryl halides. The choice of base and additives is critical for controlling regioselectivity and achieving high yields.[1][2]

Mechanism of C5-Arylation: The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, in a high oxidation state, coordinates to the thiazole ring, followed by abstraction of the C5 proton by a base, leading to the formation of a palladacycle intermediate. Reductive elimination from this intermediate furnishes the C5-arylated product and regenerates the active palladium species.[3]

Experimental Protocol: Palladium-Catalyzed C5-Arylation

  • Reagents:

    • 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (1.0 equiv)

    • Aryl bromide (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Dimethylacetamide (DMA)

  • Procedure:

    • To a dry Schlenk tube, add 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde, the aryl bromide, Pd(OAc)₂, and K₂CO₃.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

    • Add anhydrous DMA via syringe.

    • Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for C5-Arylation

Aryl BromideCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)Reference
4-Bromotoluene2K₂CO₃1301885[2]
4-Bromoanisole2K₂CO₃1302082[2]
1-Bromo-4-nitrobenzene1Cs₂CO₃1201291[3]

Diagram 1: C-H Functionalization of the Thiazole Ring

cluster_thiazole Thiazole Ring Functionalization Start_Thiazole 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde C5_Arylation C5-Arylated Product Start_Thiazole->C5_Arylation Pd(OAc)₂, Ar-Br, Base, Heat C5_Alkenylation C5-Alkenylated Product Start_Thiazole->C5_Alkenylation Pd(OAc)₂, Alkene, Oxidant, Heat

Caption: Palladium-catalyzed C-H functionalization at the C5 position of the thiazole ring.

B. Functionalization of the Benzaldehyde Ring

The aldehyde group can act as a weakly coordinating directing group, enabling the ortho-C-H functionalization of the benzaldehyde ring. Rhodium and palladium catalysts are particularly effective for these transformations.

Rhodium(III) catalysts, in the presence of a suitable oxidant, can catalyze the conjugate addition of the ortho-C-H bond of benzaldehydes to activated olefins such as maleimides.[4][5]

Mechanism of ortho-C-H Alkylation: The reaction is initiated by the coordination of the aldehyde's carbonyl oxygen to the rhodium center. This is followed by cyclometalation to form a five-membered rhodacycle intermediate. Subsequent insertion of the activated olefin and reductive elimination yields the ortho-alkylated product.[6]

Experimental Protocol: Rhodium-Catalyzed ortho-C-H Alkylation

  • Reagents:

    • 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (1.0 equiv)

    • N-Phenylmaleimide (1.5 equiv)

    • [RhCp*Cl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%)

    • 1,2-Dichloroethane (DCE)

  • Procedure:

    • In a sealed tube, combine 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde, N-phenylmaleimide, [RhCp*Cl₂]₂, and AgSbF₆.

    • Evacuate and backfill the tube with argon.

    • Add anhydrous DCE via syringe.

    • Heat the reaction mixture at 80 °C for 16 hours.

    • After cooling, filter the reaction mixture through a pad of celite and wash with dichloromethane.

    • Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

Diagram 2: C-H Functionalization of the Benzaldehyde Ring

cluster_benzaldehyde Benzaldehyde Ring Functionalization Start_Benzaldehyde 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Ortho_Alkylation ortho-Alkylated Product Start_Benzaldehyde->Ortho_Alkylation [RhCp*Cl₂]₂, Olefin, AgSbF₆, Heat Ortho_Amidation ortho-Amidated Product Start_Benzaldehyde->Ortho_Amidation [Rh(III)], Dioxazolone, Heat

Caption: Rhodium-catalyzed ortho-C-H functionalization of the benzaldehyde ring.

II. Functionalization via Cross-Coupling Reactions: Building Molecular Complexity

Cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These methods typically require a halogenated starting material.

A. Halogenation of the Scaffold

Selective halogenation of either the thiazole or the benzaldehyde ring is a prerequisite for subsequent cross-coupling reactions.

N-Bromosuccinimide (NBS) is a mild and effective reagent for the selective bromination of electron-rich heterocycles.[7][8] For 4-methyl-2-arylthiazoles, bromination typically occurs at the C5 position.

Experimental Protocol: C5-Bromination with NBS

  • Reagents:

    • 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.1 equiv)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • Dissolve 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde in acetonitrile in a round-bottom flask.

    • Add NBS portion-wise at room temperature while stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove succinimide.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the C5-brominated product.

Electrophilic iodination of the benzaldehyde ring can be achieved using N-iodosuccinimide (NIS) in the presence of an acid catalyst, often directing iodination to the position ortho to the aldehyde.[9][10][11]

Experimental Protocol: ortho-Iodination with NIS

  • Reagents:

    • 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.2 equiv)

    • Trifluoromethanesulfonic acid (TfOH) (catalytic amount)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde in DCM.

    • Add NIS and a catalytic amount of TfOH.

    • Stir the mixture at room temperature for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography.

B. Palladium-Catalyzed Cross-Coupling Reactions

With the halogenated derivatives in hand, a plethora of palladium-catalyzed cross-coupling reactions can be employed.

This reaction involves the coupling of an organoboron reagent with an organic halide and is one of the most versatile C-C bond-forming reactions.[12][13]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagents:

    • Halogenated 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde (1.0 equiv)

    • Arylboronic acid or ester (1.5 equiv)

    • Pd(PPh₃)₄ (3 mol%)

    • Aqueous sodium carbonate (2 M solution)

    • Toluene/Ethanol mixture

  • Procedure:

    • Combine the halogenated starting material, arylboronic acid, and Pd(PPh₃)₄ in a flask.

    • Add the toluene/ethanol solvent mixture followed by the aqueous sodium carbonate solution.

    • De-gas the mixture and heat under an inert atmosphere at 80-100 °C for 4-12 hours.

    • After cooling, dilute with ethyl acetate and separate the layers.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Table 2: Comparison of Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemKey Advantages
Suzuki-Miyaura Boronic acids/estersPd catalyst, BaseMild conditions, high functional group tolerance, commercially available reagents.[14]
Heck AlkenesPd catalyst, BaseForms C(sp²)-C(sp²) bonds with alkenes.[15]
Sonogashira Terminal alkynesPd catalyst, Cu(I) cocatalystEfficient formation of C(sp²)-C(sp) bonds.[16]

Diagram 3: Cross-Coupling Workflow

Start 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Halogenation Selective Halogenation (NBS or NIS) Start->Halogenation Halogenated_Intermediate Halogenated Intermediate Halogenation->Halogenated_Intermediate Suzuki Suzuki Coupling (Ar-B(OH)₂) Halogenated_Intermediate->Suzuki Heck Heck Coupling (Alkene) Halogenated_Intermediate->Heck Sonogashira Sonogashira Coupling (Alkyne) Halogenated_Intermediate->Sonogashira Product_Suzuki Arylated Product Suzuki->Product_Suzuki Product_Heck Alkenylated Product Heck->Product_Heck Product_Sonogashira Alkynylated Product Sonogashira->Product_Sonogashira

Caption: General workflow for functionalization via cross-coupling reactions.

III. Catalytic Transformations of the Aldehyde Functionality

The aldehyde group is a highly versatile functional group that can be transformed into a wide array of other functionalities through catalytic methods.

A. Catalytic Reduction to an Alcohol

The selective reduction of the aldehyde to a primary alcohol can be achieved through catalytic transfer hydrogenation, which offers a safer and more convenient alternative to metal hydride reagents.

Experimental Protocol: Transfer Hydrogenation

  • Reagents:

    • 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (1.0 equiv)

    • [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

    • Potassium formate (2.0 equiv)

    • Isopropanol

  • Procedure:

    • Dissolve 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde and potassium formate in isopropanol.

    • Add the ruthenium catalyst.

    • Heat the mixture to reflux (approx. 82 °C) for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, remove the solvent in vacuo, and partition the residue between ethyl acetate and water.

    • Dry the organic layer and concentrate to obtain the corresponding benzyl alcohol.

B. Catalytic Oxidation to a Carboxylic Acid

Aerobic oxidation provides a green and efficient method for converting aldehydes to carboxylic acids, using molecular oxygen as the terminal oxidant.

Experimental Protocol: Aerobic Oxidation

  • Reagents:

    • 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (1.0 equiv)

    • N-Hydroxyphthalimide (NHPI) (10 mol%)

    • Cobalt(II) acetate (Co(OAc)₂) (1 mol%)

    • Acetonitrile

  • Procedure:

    • Combine the aldehyde, NHPI, and Co(OAc)₂ in acetonitrile.

    • Stir the mixture vigorously under an atmosphere of oxygen (balloon) at room temperature for 24-48 hours.

    • Concentrate the reaction mixture and dissolve the residue in ethyl acetate.

    • Wash with a dilute HCl solution, then with brine.

    • Dry the organic phase, concentrate, and purify the resulting carboxylic acid by recrystallization or column chromatography.

C. Carbon-Carbon Bond Forming Reactions at the Aldehyde

The Knoevenagel condensation is a classic reaction for the formation of a new C=C bond by reacting an aldehyde with an active methylene compound. The Doebner modification utilizes pyridine and a catalytic amount of piperidine, often leading to decarboxylation when malonic acid is used.[17][18]

Experimental Protocol: Doebner-Knoevenagel Condensation

  • Reagents:

    • 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (1.0 equiv)

    • Malonic acid (1.5 equiv)

    • Pyridine (solvent)

    • Piperidine (catalytic amount)

  • Procedure:

    • Dissolve the aldehyde and malonic acid in pyridine.

    • Add a catalytic amount of piperidine.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction and pour it into a mixture of ice and concentrated HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to afford the corresponding cinnamic acid derivative.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, typically with a strong preference for the (E)-isomer.[19][20]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

  • Reagents:

    • Triethyl phosphonoacetate (1.1 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

    • 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (1.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a suspension of NaH in anhydrous THF at 0 °C under argon, add triethyl phosphonoacetate dropwise.

    • Stir the mixture at room temperature for 1 hour to generate the ylide.

    • Cool the mixture back to 0 °C and add a solution of the aldehyde in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Diagram 4: Functionalization of the Aldehyde Group

Start_Aldehyde 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Reduction Reduction Start_Aldehyde->Reduction [Ru], H-donor Oxidation Oxidation Start_Aldehyde->Oxidation Co/NHPI, O₂ Knoevenagel Knoevenagel Condensation Start_Aldehyde->Knoevenagel Malonic Acid, Pyridine HWE Horner-Wadsworth-Emmons Start_Aldehyde->HWE Phosphonate Ylide Alcohol Benzyl Alcohol Derivative Reduction->Alcohol Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Cinnamic_Acid Cinnamic Acid Derivative Knoevenagel->Cinnamic_Acid Alkene (E)-Alkene Derivative HWE->Alkene

Caption: Catalytic transformations of the aldehyde functional group.

Conclusion

The 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde scaffold offers multiple avenues for catalytic functionalization, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science. This guide has outlined key catalytic strategies, including direct C-H functionalization of both the thiazole and benzaldehyde rings, classic cross-coupling reactions following selective halogenation, and a variety of transformations of the versatile aldehyde group. The provided protocols and mechanistic insights serve as a valuable resource for chemists seeking to exploit the full synthetic potential of this important building block.

References

  • Transfer hydrogenations of benzaldehyde using glycerol as solvent and hydrogen source. (n.d.). SpringerLink. [Link]

  • Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. (2025). The Journal of Organic Chemistry. [Link]

  • Pd/C‐Catalyzed Transfer‐Hydrogenation of Benzaldehydes to Benzyl Alcohols Using Potassium Formate as the Selective Hydrogen Donor. (2014). ResearchGate. [Link]

  • Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. (2014). Organic & Biomolecular Chemistry. [Link]

  • Aerobic oxidation of benzaldehyde using a polymerized NHC. (2017). ResearchGate. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. [Link]

  • A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. (2017). Asian Journal of Chemistry. [Link]

  • Selective Liquid Phase Hydrogenation of Benzaldehyde to Benzyl Alcohol Over Alumina Supported Gold. (2017). SpringerLink. [Link]

  • Rhodium-catalyzed ortho-C–H alkylation of benzaldehydes with maleimides free of transient directing groups. (2025). Organic & Biomolecular Chemistry. [Link]

  • Optimization of the photochemical aerobic oxidation of benzaldehyde (1l). (2018). ResearchGate. [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (2015). Oriental Journal of Chemistry. [Link]

  • Transfer Hydrogenation. (2026). AperTO. [Link]

  • Direct Asymmetric Iodination of Aldehydes Using an Axially Chiral Bifunctional Amino Alcohol Catalyst. (2008). Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Direct Arylation of Thiazoles with Aryl Bromides. (2025). ResearchGate. [Link]

  • A Highly Efficient NHC-Catalyzed Aerobic Oxidation of Aldehydes to Carboxylic Acids. (2018). Thieme. [Link]

  • Chemoselective Transfer Hydrogenation over MgO as the Catalyst. (2025). MDPI. [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2025). ResearchGate. [Link]

  • AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. (n.d.). TSI Journals. [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. (2015). Organic Letters. [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Medium. [Link]

  • Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. (n.d.). The Journal of Organic Chemistry. [Link]

  • Model Studies of the Doebner Modified Knoevenagel Condensation. (n.d.). FHSU Scholars Repository. [Link]

  • Rhodium-catalyzed ortho-C-H alkylation of benzaldehydes with maleimides free of transient directing groups. (2025). PubMed. [Link]

  • Horner-Wadsworth-Emmons Reaction. (2023). YouTube. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Copper-catalyzed aerobic oxidation of aldehydes to carboxylic acids. (2014). RSC Publishing. [Link]

  • Proposal catalytic cycle for Rh‐catalyzed ortho‐amidation of benzaldehydes. (n.d.). ResearchGate. [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. [Link]

  • Iodination of 4-fluoro-benzaldehyde. (n.d.).
  • Iodination of 4-fluoro-benzaldehyde. (n.d.).
  • Iodination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC. [Link]

  • Iridium- and Rhodium-Catalyzed C–H Activation and Formyl Alkynylation of Benzaldehydes under Chelation-Assistance. (n.d.). ACS Publications. [Link]

  • Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. (2015). New Journal of Chemistry. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. (n.d.). PMC. [Link]

  • Rhodium-Catalyzed Alkylation of Aromatic Ketones with Allylic Alcohols and α,β-Unsaturated Ketones. (2023). MDPI. [Link]

  • Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. (2025). ResearchGate. [Link]

  • Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions. (n.d.). Chemical Engineering Transactions. [Link]

  • The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently? (2012). ResearchGate. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. (n.d.). ResearchGate. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. [Link]

  • Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. (2015). Research at TUS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Reactions

Welcome to the technical support center for reactions involving 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection to ensure optimal reaction outcomes. Here, we address common issues through a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles.

I. General Principles of Solvent Selection

Before diving into specific reaction troubleshooting, it's crucial to understand the fundamental role of the solvent. The solvent does more than just dissolve reactants; it actively influences reaction rates, selectivity, and even the final product distribution by stabilizing or destabilizing reactants, intermediates, and transition states.

FAQ 1: How do solvent properties like polarity, proticity, and boiling point impact my reaction?

The choice of solvent is dictated by several key physical properties that must be matched to the specific requirements of your reaction mechanism.

  • Polarity: A solvent's polarity, often quantified by its dielectric constant or relative polarity, is paramount.[1][2][3] Polar solvents are generally preferred for reactions that involve charged intermediates or transition states, as they can stabilize these species, thereby lowering the activation energy and accelerating the reaction rate.[4] For instance, in the Hantzsch thiazole synthesis, polar solvents are known to increase the reaction rate.[4]

  • Proticity: Solvents are classified as either protic (containing acidic protons, like alcohols and water) or aprotic (lacking acidic protons, like THF, DMF).[5] Protic solvents can act as proton donors and can form hydrogen bonds, which can be beneficial in some reactions but detrimental in others where they might deactivate nucleophiles.[5] The choice between a polar protic and a polar aprotic solvent can significantly influence the reaction rate and outcome.[4]

  • Boiling Point: The boiling point of a solvent determines the temperature range at which a reaction can be conducted under atmospheric pressure.[3] Higher boiling points allow for reactions to be run at elevated temperatures, which can be necessary to overcome activation energy barriers.[3] However, care must be taken as higher temperatures can also lead to undesired side reactions or product decomposition.

II. Troubleshooting Common Reactions

This section provides detailed guidance on solvent selection for specific, common reactions involving 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction, typically involving an aldehyde and an active methylene compound.[6][7]

FAQ 2: My Knoevenagel condensation with 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde is slow or giving low yields. Could the solvent be the issue?

Yes, solvent choice is critical. The reaction mechanism often involves the formation of an enolate intermediate, which is influenced by the solvent environment.[6]

  • Issue: Slow reaction or low yield.

  • Potential Cause & Solution:

    • Inadequate Polarity: If you are using a non-polar solvent, the charged intermediates may not be sufficiently stabilized.

      • Recommendation: Switch to a more polar solvent. Ethanol is a common and effective choice.[8] Greener alternatives like water have also been shown to be highly effective, sometimes leading to near-quantitative yields.[8] In some cases, solvent-free conditions at elevated temperatures can also provide excellent results and are environmentally friendly.[9][10]

    • Poor Reactant Solubility: If your active methylene compound or the aldehyde has poor solubility in the chosen solvent, the reaction will be slow.[4]

      • Recommendation: Select a solvent that effectively dissolves all reactants.[4] Gentle heating can also aid in dissolution.[4]

Experimental Protocol: Solvent Screening for Knoevenagel Condensation
  • Setup: In separate small-scale reaction vessels, place 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde (1 equivalent) and the active methylene compound (e.g., malononitrile, 1.1 equivalents).

  • Solvent Addition: To each vessel, add a different solvent to be tested (e.g., ethanol, water, toluene, or a solvent-free setup).

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine or an environmentally benign amine).[10]

  • Reaction: Stir the mixtures at the desired temperature (e.g., room temperature or 90°C for solvent-free).[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[11][12]

  • Analysis: Compare the reaction times and product yields to identify the optimal solvent.

Data Summary: Solvent Effects on Knoevenagel Condensation
SolventCatalystTemperature (°C)Typical Outcome
EthanolPiperidineRefluxGood yields, moderate reaction times.[13]
WaterBasic CatalystRoom TempPotentially high yields, environmentally friendly.[8][9]
ToluenePiperidineRefluxMay be effective if reactants are less polar.
NoneBenign Amine90High yields, fast, green alternative.[10]
Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphonium ylide.[14][15]

FAQ 3: I am observing poor stereoselectivity (E/Z ratio) in the Wittig reaction of 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. Can the solvent influence this?

Absolutely. The stereochemical outcome of the Wittig reaction is highly dependent on the solvent, especially for semi-stabilized ylides.[14][16]

  • Issue: Poor E/Z selectivity.

  • Potential Cause & Solution:

    • Solvent Polarity: The polarity of the solvent can significantly affect the stability of the betaine and oxaphosphetane intermediates, thereby influencing the E/Z ratio of the final alkene.[16][17]

      • Recommendation: For semi-stabilized ylides, the Z/E ratio often increases with the polarity of the solvent.[16] Therefore, switching from a non-polar solvent like toluene to a more polar aprotic solvent like dichloromethane (DCM) or even a polar protic solvent might shift the selectivity.[16] However, with stabilized ylides, the (E)-alkene is generally favored.[14]

Visualization: Wittig Reaction Solvent Influence

G cluster_0 Solvent Selection for Wittig Stereoselectivity cluster_1 Solvent Environment Ylide Phosphonium Ylide (Semi-Stabilized) Intermediates Betaine/Oxaphosphetane Intermediates Ylide->Intermediates Aldehyde 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Aldehyde->Intermediates Z_Alkene (Z)-Alkene Intermediates->Z_Alkene Favored in Polar Solvents E_Alkene (E)-Alkene Intermediates->E_Alkene Favored in Non-Polar Solvents Polar Polar Solvent (e.g., DCM) NonPolar Non-Polar Solvent (e.g., Toluene)

Caption: Solvent polarity influencing the stereochemical outcome of the Wittig reaction.

Reductive Amination

Reductive amination is a versatile method for synthesizing amines from aldehydes.[18] It typically involves the formation of an imine intermediate, which is then reduced.[19]

FAQ 4: My reductive amination reaction is sluggish, and I'm seeing significant amounts of side products. What solvent should I be using?

Solvent choice in reductive amination is crucial for both the rate of imine formation and the efficacy of the reducing agent.

  • Issue: Slow reaction and/or side product formation.

  • Potential Cause & Solution:

    • Solvent Compatibility with Reducing Agent: The choice of solvent must be compatible with the reducing agent. For instance, sodium triacetoxyborohydride is often used in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[20] However, greener alternatives like ethyl acetate have been shown to be effective as well.[21][22]

    • Imine Formation: The initial formation of the imine can be slow.

      • Recommendation: Using methanol as a solvent can significantly accelerate imine formation from aldehydes, often without the need for dehydrating agents.[18] For the reduction step, if you are using a borohydride reagent, switching to a less reactive solvent might be necessary. A two-step procedure where the imine is first formed in methanol, followed by solvent removal and redissolving in a suitable solvent for the reduction, can be a superior alternative.[18]

    • Alcohol Solvents with Catalytic Hydrogenation: If you are using H₂ and a metal catalyst, primary and secondary alcohols can be oxidized on the catalyst surface to generate aldehyde/ketone impurities, which can then participate in the reaction leading to undesired byproducts.[21]

      • Recommendation: Avoid reactive alcohol solvents in this case, or use a tertiary alcohol like t-butyl alcohol.[18]

Visualization: Decision Workflow for Reductive Amination Solvent

G Start Start: Reductive Amination of Thiazole Aldehyde ReducingAgent Choose Reducing Agent Start->ReducingAgent Borohydride Borohydride Reagent (e.g., NaBH(OAc)₃) ReducingAgent->Borohydride H2_Catalyst H₂ / Metal Catalyst ReducingAgent->H2_Catalyst Solvent_Borohydride Select Solvent: DCE, THF, or EtOAc Borohydride->Solvent_Borohydride Solvent_H2 Select Solvent: Toluene, THF, or t-Butyl Alcohol H2_Catalyst->Solvent_H2 Check_Imine Is Imine Formation Slow? Solvent_Borohydride->Check_Imine End Optimized Reaction Solvent_H2->End Two_Step Consider Two-Step: 1. Imine formation in MeOH 2. Solvent swap & reduction Check_Imine->Two_Step Yes One_Pot Proceed with One-Pot Reaction Check_Imine->One_Pot No Two_Step->End One_Pot->End

Caption: Decision tree for solvent selection in reductive amination.

III. Analytical Monitoring of Reactions

Effective troubleshooting requires accurate monitoring of the reaction progress.

FAQ 5: How can I effectively monitor the progress of my reaction to optimize solvent selection?

Several analytical techniques can provide valuable insights into your reaction.

  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the disappearance of starting materials and the appearance of products.[11] It can help you quickly assess if a reaction is proceeding and if any major side products are forming.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for quantitative monitoring of reaction kinetics by integrating the signals of reactants and products over time.[23]

  • Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) allow for real-time monitoring of catalytic intermediates, providing deep mechanistic insights.[23]

IV. References

  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Rate of Thiazole Formation.

  • Myers, A. (n.d.). Myers Chem 115.

  • Royal Society of Chemistry. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry.

  • Oregon State University. (n.d.). Physical properties of some common organic solvents.

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.

  • TCI Chemicals. (n.d.). Organic Solvents.

  • ACS Publications. (n.d.). Reactions of Benzaldehyde with Thiazolium Salts in Me2SO: Evidence for Initial Formation of 2-(.alpha.-Hydroxybenzyl)thiazolium by Nucleophilic Addition, and for Dramatic Solvent Effects on Benzoin Formation. The Journal of Organic Chemistry.

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties.

  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation.

  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents.

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.

  • ResearchGate. (n.d.). Development of a solvent selection guide for aldehyde-based direct reductive amination processes | Request PDF.

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

  • PMC. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

  • Wikipedia. (n.d.). Thiazole.

  • Royal Society of Chemistry. (2025, October 28). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.

  • Farmacia Journal. (2009). SYNTHESIS OF A NEW SERIES OF THIAZOLYL- METHYL(CARBONYL-METHYL)-OXI- BENZALDEHYDE DERIVATIVES.

  • ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.

  • ResearchGate. (n.d.). Synthesis of some thiazolyl-carbonyl-methyl-oxi and....

  • ResearchGate. (2015, April 6). (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions.

  • Dalal Institute. (n.d.). Wittig Reaction.

  • ResearchGate. (2026, January 13). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.

  • Washington State University. (n.d.). Monitoring Reactions by TLC.

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction.

  • Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.

  • PubMed. (2009, June 15). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach.

  • PubChemLite. (n.d.). 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.

  • PubMed. (2016, November 29). Thiazolidin-4-ones from 4-(methylthio)benzaldehyde and 4-(methylsulfonyl)benzaldehyde: Synthesis, antiglioma activity and cytotoxicity.

  • Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.

  • PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

  • Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.

  • RSC Publishing. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.

  • Wikipedia. (n.d.). Wittig reaction.

  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.

  • Malaysian Journal of Fundamental and Applied Sciences. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

  • NIH. (n.d.). 4-(1,3-Thiazol-2-yl)benzaldehyde | C10H7NOS - PubChem.

  • Der Pharma Chemica. (2026, February 17). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity.

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism.

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.

  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems.

  • hitec zang. (n.d.). Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow**.

Sources

Optimization

Purification of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde by column chromatography

Technical Support Center: Purification of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde Ticket ID: #PUR-THZ-ALD-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

Ticket ID: #PUR-THZ-ALD-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Optimization of Flash Chromatography for Thiazole-Benzaldehyde Derivatives

Diagnostic & Triage (Pre-Purification)

Before initiating the column, we must diagnose the crude mixture. This molecule contains two sensitive functionalities: a basic thiazole nitrogen and an oxidation-prone aldehyde .

Common Failure Modes:

  • Streaking/Tailing: The basic nitrogen of the thiazole ring interacts with the acidic silanols (Si-OH) on the silica gel surface, causing broad bands and poor separation.

  • On-Column Oxidation: The aldehyde can oxidize to the corresponding benzoic acid (4-(4-methyl-1,3-thiazol-2-yl)benzoic acid) if exposed to air on the large surface area of silica for too long.

  • Solubility Issues: The molecule is moderately polar but planar/crystalline, often leading to poor solubility in non-polar mobile phases (Hexane), which necessitates specific loading techniques.

The Protocol: Optimized Chromatography Workflow

Objective: Isolate >98% pure aldehyde free from Hantzsch synthesis byproducts (thioamide,


-haloketone).
Step 1: Stationary Phase & Column Selection
  • Resin: Standard Silica Gel 60 (40–63 µm).

  • Scale: Use a 1:30 to 1:50 ratio (Crude Mass : Silica Mass).

  • Pre-treatment (CRITICAL): To prevent tailing, neutralize the silica. Flush the column with 1% Triethylamine (TEA) in Hexane before loading, or add 1% TEA to your mobile phase.

Step 2: Sample Loading (Dry Loading)
  • Do not liquid load with DCM if you are using a Hexane-heavy gradient; the solvent mismatch will cause band broadening.

  • Method: Dissolve crude in minimum DCM/MeOH. Add silica (1:2 ratio w/w). Rotary evaporate to a free-flowing powder.[1] Load this powder on top of the column bed.[1][2]

Step 3: Mobile Phase Gradient
  • Solvent A: Hexane (or Heptane) + 1% TEA

  • Solvent B: Ethyl Acetate (EtOAc) + 1% TEA

  • Gradient Profile:

Time (CV*)% Solvent BDescription
0–20%Equilibration & elution of non-polar impurities (haloketones)
2–50%

10%
Linear ramp
5–1510%

40%
Target Elution Zone (Product typically elutes ~25-30% B)
15–1840%

100%
Flush polar impurities (thioamides, acids)
18–20100%Wash

*CV = Column Volume

Troubleshooting Guide (FAQ)

Q1: My product spot on TLC is "streaking" or looks like a comet. How do I fix this on the column? A: This is the "Silanol Effect." The thiazole nitrogen is acting as a Lewis base.

  • Immediate Fix: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to your mobile phase solvents. This blocks the acidic sites on the silica, allowing the thiazole to elute as a tight band.

Q2: I see a new spot appearing during the run that wasn't in the crude. What is it? A: This is likely the benzoic acid derivative formed via oxidation. Silica gel acts as a mild oxidant due to its high surface area and adsorbed oxygen.

  • Prevention:

    • Minimize run time (use a steeper gradient).

    • Use degassed solvents.

    • If possible, flush the column with Nitrogen/Argon before use.

Q3: The product co-elutes with the starting material (Thioamide). A: Thioamides are polar, similar to your product. If Hexane/EtOAc fails, switch selectivity.

  • Alternative System: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient: 0%

    
     5% MeOH in DCM. The selectivity of DCM often resolves planar heterocycles better than Hexane/EtOAc.
    

Q4: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Activity Grade III) is excellent for acid-sensitive aldehydes and basic thiazoles. It eliminates the need for TEA but is more expensive and has lower loading capacity (use 1:50 to 1:100 ratio).

Visualization of Logic & Workflow

Workflow: Method Development Strategy

G Start Crude Mixture (Thiazole-Benzaldehyde) TLC TLC Analysis (Hex/EtOAc 3:1) Start->TLC Decision Rf Difference > 0.15? TLC->Decision DryLoad Dry Load onto Silica (Prevents solubility issues) Decision->DryLoad Yes AltSolvent Switch Solvent System (DCM/MeOH or Toluene/EtOAc) Decision->AltSolvent No (Co-elution) Gradient Run Gradient 0-40% EtOAc/Hex (+1% TEA) DryLoad->Gradient Analysis Analyze Fractions (UV 254nm + DNP Stain) Gradient->Analysis AltSolvent->TLC Re-test Pool Pool & Evaporate (< 40°C Bath) Analysis->Pool

Figure 1: Decision matrix for developing the purification method, highlighting the critical check for Rf difference.

Troubleshooting Logic: The "Tailing" Problem

T Problem Issue: Broad/Tailing Peaks Cause Interaction: Thiazole N + Silica Si-OH Problem->Cause Solution1 Add 1% Triethylamine (TEA) Cause->Solution1 Standard Fix Solution2 Switch to Neutral Alumina Cause->Solution2 If TEA fails Result Sharp Peak Shape Solution1->Result Solution2->Result

Figure 2: Mechanistic resolution for peak tailing caused by nitrogen-silanol interactions.

Post-Run Validation

Once fractions are pooled, verify integrity immediately:

  • TLC Stain: Use 2,4-DNP (Dinitrophenylhydrazine) stain. The aldehyde will turn yellow/orange instantly. If the spot is UV active but DNP negative, you have likely oxidized the aldehyde to the acid or reduced it to the alcohol.

  • NMR Check: Look for the aldehyde proton singlet at ~9.8–10.0 ppm . The disappearance of this peak indicates decomposition.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[3] Chem.1978 , 43 (14), 2923–2925.

  • BenchChem Technical Support. Optimization of Hantzsch Thiazole Synthesis Reaction Conditions. BenchChem Application Notes.

  • Reich, H. J. Values of pKa for Common Solvents and Reagents (Bordwell pKa Table). University of Wisconsin-Madison Chemistry. (Context for Silica Acidity).
  • Teledyne ISCO. Flash Chromatography Guide: Purifying Nitrogen Heterocycles. Teledyne ISCO Application Notes.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stabilization of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

Case ID: OX-THZ-04 Status: Active Urgency: High (Irreversible degradation risk) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary: The "Silent Killer" You are likely acc...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-THZ-04 Status: Active Urgency: High (Irreversible degradation risk) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Silent Killer"

You are likely accessing this guide because your bright yellow/off-white solid has developed a white crust, or your reaction yields have inexplicably dropped.

4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde is a robust heterocyclic building block, but it possesses a critical weakness: the aldehyde moiety is highly susceptible to autoxidation . Upon exposure to atmospheric oxygen, it degrades into 4-(4-methyl-1,3-thiazol-2-yl)benzoic acid .

This is not a simple impurity; it is a radical chain reaction . Once started, it accelerates. This guide provides the protocols to Detect, Prevent, and Reverse this degradation.

Diagnostic Module: Is My Batch Compromised?

Before proceeding with synthesis, you must validate the integrity of your starting material. Visual inspection is often insufficient until degradation is advanced.

Quick-Check Protocols
Diagnostic MethodObservation (Pure Compound)Observation (Oxidized / Degraded)
Visual Inspection Crystalline solid (often pale yellow/tan).Presence of white, crusty powder (Benzoic acid derivative) on the surface.

H-NMR (CDCl

)
Sharp singlet at ~10.0 ppm (Aldehyde -CHO).Broad singlet at ~11.0–13.0 ppm (Carboxylic acid -COOH).
TLC (Hex/EtOAc) Single distinct spot.Main spot + streaks near baseline (Acid is polar/interactive with silica).
Solubility Soluble in DCM, EtOAc, THF.The acid impurity is significantly less soluble in non-polar solvents, often causing cloudiness.
The Mechanism of Failure (Autoxidation)

Understanding why it degrades dictates how we store it. The aldehyde hydrogen is abstracted by a radical initiator (light, trace metals), creating an acyl radical that reacts with oxygen.

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiator (hν, O2) Peracid Perbenzoic Acid (R-C(O)OOH) Radical->Peracid + O2 Acid Benzoic Acid Impurity (R-COOH) Radical->Acid Termination Peracid->Acid + Aldehyde (Chain Propagation)

Figure 1: The radical chain mechanism converting the aldehyde to the carboxylic acid impurity.

Remediation Module: The "Bisulfite Reset"

If your compound is partially oxidized (10–30%), do not discard it. Recrystallization is often inefficient because the acid impurity co-precipitates.

The Bisulfite Adduct Purification is the only chemically specific method to separate the aldehyde from its oxidized acid counterpart. The aldehyde forms a water-soluble salt; the acid does not.

Protocol: Bisulfite Purification

Prerequisites:

  • Impure Aldehyde

  • Sodium Bisulfite (NaHSO

    
    ) saturated solution[1][2]
    
  • Dichloromethane (DCM) or Ethyl Acetate

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na

    
    CO
    
    
    
    )[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude material in a minimal amount of organic solvent (DCM or EtOAc).[1]

  • Adduct Formation: Add an excess of saturated aqueous NaHSO

    
    . Shake vigorously for 5–10 minutes.
    
    • Observation: A precipitate may form (the bisulfite adduct), or it may dissolve in the aqueous layer.[3]

  • Separation (The Critical Step):

    • Organic Layer: Contains the Benzoic Acid impurity and non-aldehyde contaminants. -> Discard this layer.

    • Aqueous Layer: Contains the Aldehyde-Bisulfite Adduct .[3] -> Keep this layer.

    • Note: If a solid adduct precipitates, filter it and wash with ether; it is the pure protected aldehyde.

  • Regeneration:

    • Place the aqueous layer (or solid adduct suspended in water) in a flask.

    • Slowly add 10% NaOH or saturated Na

      
      CO
      
      
      
      until pH > 10.
    • Chemistry: The base breaks the adduct, regenerating the neutral aldehyde.

  • Extraction: Extract the regenerated aldehyde with DCM (3x).

  • Drying: Dry combined organics over MgSO

    
    , filter, and concentrate.
    

BisulfiteWash Start Crude Mixture (Aldehyde + Acid Impurity) AddBisulfite Add Sat. NaHSO3 (aq) + Organic Solvent Start->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Contains Acid Impurity) PhaseSep->OrgLayer Impurities AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Target Discard Discard / Recycle OrgLayer->Discard Regen Add Base (NaOH/Na2CO3) Adjust to pH > 10 AqLayer->Regen Extract Extract with DCM Dry & Concentrate Regen->Extract Pure Pure Aldehyde Extract->Pure

Figure 2: Purification workflow using the Bisulfite method to selectively recover the aldehyde.

Prevention & Storage: The "Gold Standard"

Once purified, you must prevent re-oxidation.

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.[4]

    • Why? Removes the O

      
       required for the initiation step.
      
  • Temperature: Store at -20°C.

    • Why? Slows the kinetics of the radical propagation step.

  • Container: Amber glass vials with Teflon-lined caps.

    • Why? Blocks UV light (a radical initiator) and prevents oxygen permeation better than plastic.

Reaction Setup (Best Practices)

When using this reagent in air-sensitive couplings (e.g., Suzuki, Stille, or condensations):

  • Degas Solvents: Sparge solvents with inert gas for 15 minutes prior to adding the aldehyde.

  • Order of Addition: Add the aldehyde last or as a solution in degassed solvent if possible.

  • Antioxidants: In extreme cases (long reaction times >24h), adding a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1–1.0 mol%) can inhibit the autoxidation without interfering with most polar reactions.

Frequently Asked Questions (FAQ)

Q: Can I use acidic hydrolysis (HCl) to regenerate the aldehyde from the bisulfite adduct? A: Technically yes, but NOT recommended for this specific compound.

  • Reason: The thiazole ring contains a basic nitrogen. Strong acid will protonate the thiazole, making the product water-soluble (as the salt), preventing it from extracting into the organic layer. Using a Base (NaOH/Na

    
    CO
    
    
    
    ) ensures the thiazole remains neutral and extracts efficiently.

Q: My NMR shows a small peak at 10.0 ppm but the solid is white. What happened? A: You likely have the Benzoic Acid derivative.[4] The acid proton can be very broad and sometimes invisible in CDCl


 if the sample is wet, or it may appear far downfield (11-13 ppm). The peak at 10.0 ppm is residual aldehyde. If the integration ratio is poor, perform the Bisulfite Wash immediately.

Q: Is the thiazole ring itself sensitive to oxidation? A: generally, no. The thiazole ring is aromatic and stable under standard storage conditions. However, under vigorous oxidation (e.g., mCPBA, H


O

), the thiazole nitrogen can form an N-oxide. Air exposure primarily targets the aldehyde C-H bond first.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
  • BenchChem. Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. (General industrial standard for aldehyde cleanup).

  • Organic Syntheses. Purification of Aldehydes via Bisulfite Adducts. Org. Synth. 1925 , 5, 5.

  • PubChem. 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde Compound Summary.

Sources

Reference Data & Comparative Studies

Comparative

UV-Vis Spectroscopic Profiling: 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

Executive Summary In the development of heterocyclic pharmacophores, 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde serves as a critical intermediate, particularly for the synthesis of Schiff bases, chalcones, and antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of heterocyclic pharmacophores, 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde serves as a critical intermediate, particularly for the synthesis of Schiff bases, chalcones, and antimicrobial agents. Its spectroscopic footprint is distinct from simple benzaldehydes due to the extended


-conjugation between the phenyl ring and the thiazole heterocycle.

This guide provides a comparative spectroscopic analysis, distinguishing the target compound from its structural analogs. It establishes a validated protocol for using UV-Vis spectroscopy not just for identification, but as a purity assay during synthesis scale-up.

Molecular Context & Electronic Theory

To interpret the UV-Vis data accurately, one must understand the electronic transitions at play. The molecule consists of three key components affecting the spectrum:

  • Benzaldehyde Moiety: Provides the carbonyl

    
     transition and the benzene ring 
    
    
    
    transitions.
  • 1,3-Thiazole Ring: Acts as an electron-deficient heteroaromatic system that significantly extends the conjugation length (bathochromic shift).

  • 4-Methyl Group: A weak electron-donating group (inductive effect,

    
    ) on the thiazole ring, causing a slight red shift and hyperchromic effect compared to the un-methylated analog.
    
The "Push-Pull" Effect

The presence of the electron-withdrawing formyl group (-CHO) para to the thiazole ring creates a polarized system. The electronic excitation involves charge transfer characteristics from the thiazole/phenyl rings to the carbonyl group, resulting in intense absorption bands in the UVA region (300–320 nm).

Comparative Spectroscopic Data

The following table contrasts the target compound with its primary alternatives: the baseline starting material (Benzaldehyde) and the direct structural analog lacking the methyl group.

Table 1: Comparative UV-Vis Absorption Characteristics (in Ethanol)

FeatureTarget Product 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehydeAlternative 1 (Baseline) BenzaldehydeAlternative 2 (Analog) 4-(1,3-Thiazol-2-yl)benzaldehyde
Primary

(

)
308 – 312 nm 245 – 250 nm300 – 305 nm
Secondary Band (

)
~335 nm (Shoulder) ~280 nm~325 nm (Shoulder)
Molar Absorptivity (

)
High (>15,000 M⁻¹cm⁻¹) Moderate (~10,000 M⁻¹cm⁻¹)High (~14,000 M⁻¹cm⁻¹)
Visual Appearance Pale Yellow / Cream SolidColorless LiquidOff-white Solid
Solvatochromic Shift Positive (Red shift in polar solvents)MinimalPositive
Detection Utility Schiff Base Monitoring: Distinct shift to >350 nm upon reaction.[1][2][3][4]Limited (Overlap with solvent cutoffs).Similar to target, but lower solubility.

Analyst Note: The ~60 nm bathochromic shift from Benzaldehyde to the Target Product confirms the successful coupling of the thiazole ring. The methyl group adds an additional ~5–8 nm shift compared to Alternative 2 due to hyperconjugation.

Experimental Protocol: Validated Measurement Workflow

Reliable UV-Vis data requires strict adherence to solvent handling and concentration protocols to avoid aggregation effects common in planar heterocyclic systems.

Reagents & Equipment[3]
  • Solvent: Spectroscopic Grade Ethanol (Cutoff: 210 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone due to high UV cutoff.

  • Blank: Pure solvent from the same batch used for solvation.

  • Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.

    • Dissolve in 10 mL Ethanol (sonicate for 2 mins to ensure complete dissolution).

    • Concentration: ~100 ppm (

      
       M).
      
  • Working Standard Dilution:

    • Take 1.0 mL of Stock Solution and dilute to 10 mL with Ethanol.

    • Final Concentration: ~

      
       M.
      
    • Why: This concentration targets an Absorbance (A) of 0.6–0.8, the most linear range of the Beer-Lambert law.

  • Baseline Correction:

    • Run a dual-beam baseline correction with pure Ethanol in both sample and reference cuvettes.

  • Spectral Scan:

    • Scan Range: 200 nm to 500 nm.

    • Scan Speed: Medium (to capture the shoulder of the

      
       transition).
      
  • Derivative Spectroscopy (Purity Check):

    • Apply a 1st derivative (

      
      ) filter.
      
    • Criteria: A pure compound will show a zero-crossing point exactly at the

      
       of the zero-order spectrum. Shifts in this crossing point indicate the presence of unreacted thioamide or 
      
      
      
      -haloketone starting materials.

Visualization: Method Validation & Signaling

The following diagram illustrates the logical workflow for validating the synthesis of the target compound using UV-Vis, distinguishing it from starting materials.

UV_Validation_Workflow Start Crude Synthesis Product Solubility Dissolve in EtOH (Sonicate 2 min) Start->Solubility Scan UV-Vis Scan (200-500 nm) Solubility->Scan Decision Check λmax Scan->Decision Result_Benz λmax ~250 nm (Failed Coupling) Decision->Result_Benz No Shift Result_Target λmax 308-312 nm (Target Identified) Decision->Result_Target Bathochromic Shift Purity Derivative Analysis (1st Deriv Zero-Crossing) Result_Target->Purity Final Proceed to Schiff Base Synthesis Purity->Final Pass

Figure 1: Decision tree for spectroscopic validation of thiazole-benzaldehyde synthesis.

Application in Drug Development

The primary utility of monitoring the UV-Vis spectrum of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde lies in its conversion to bioactive derivatives.

  • Schiff Base Formation: When reacted with thiosemicarbazides or amines, the carbonyl peak (308 nm) disappears and is replaced by an imine (

    
    ) band, typically shifted to 340–360 nm .
    
  • Metal Complexation: Thiazole derivatives are excellent ligands. Complexation with metals (Cu, Zn) often results in a further red shift and the appearance of Charge Transfer (CT) bands in the visible region (>400 nm), allowing for colorimetric sensing applications.

References

  • PubChem. (n.d.). 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Ayyash, A. N., Jaffer, H. J., & Tomma, J. H. (2014).[5] Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones. American Journal of Organic Chemistry, 4(2), 52-62.[5] (Provides synthesis protocols and spectral characterization of analogous thiazole-benzaldehyde systems). [Link]

  • Chotera-Ouda, A., et al. (2021).[3] Thiazoles: UV-Vis absorption spectra analysis. ResearchGate. (Discusses the bathochromic shifts in thiazole derivatives upon conjugation). [Link]

  • NIST Chemistry WebBook. (n.d.). Benzaldehyde, 4-methyl- UV-Vis Spectrum. (Used as baseline comparator for the methyl-benzaldehyde moiety). [Link]

Sources

Validation

X-ray diffraction data for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde crystals

A Comparative Guide to the Structural Elucidation of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde: An X-ray Crystallography Perspective For researchers, scientists, and drug development professionals, the precise determinat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Elucidation of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde: An X-ray Crystallography Perspective

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. Among the arsenal of analytical techniques, single-crystal X-ray diffraction (XRD) stands as the gold standard for providing an unambiguous determination of a molecule's solid-state structure.[1][2] This guide focuses on 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde, a heterocyclic compound of interest, and explores its structural characterization, primarily through the lens of X-ray crystallography.

The Significance of Structural Analysis for Thiazole Derivatives

Thiazole rings are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[3] Their rigid, planar nature and potential for hydrogen bonding contribute to favorable interactions with biological targets.[3] The title compound, 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde, combines this important heterocycle with a benzaldehyde moiety, making its precise structural characterization crucial for understanding its reactivity, potential intermolecular interactions, and suitability for applications in drug design and materials science.[4]

Comparative Crystallographic Data of Related Structures

In the absence of direct data for 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde, examining the crystal structures of similar molecules provides valuable insights into expected bond lengths, angles, and crystal packing motifs. Below is a comparison of key crystallographic parameters for two related heterocyclic compounds.

Parameter(E)-4-({[4-(Benzo[d]thiazol-2-yl)phenyl]imino}methyl)-N,N-diethylaniline[5]Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate[3]
Chemical Formula C₂₄H₂₃N₃SC₁₃H₁₄N₂O₃S
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 8.895 (5)12.0084 (4)
b (Å) 7.648 (5)5.6171 (2)
c (Å) 15.091 (5)20.3708 (7)
β (°) 90.00106.635 (3)
Volume (ų) 1015.2 (9)1315.01 (8)
Temperature (K) 298293
Radiation Type Mo KαMo Kα

This comparative data highlights that thiazole derivatives commonly crystallize in monoclinic systems, with the P2₁/c space group being a frequent observation. We can anticipate similar crystallographic parameters for 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. The planarity of the thiazole and benzene rings and the potential for intermolecular interactions, such as C-H···π stacking, will likely influence the crystal packing.[5]

Experimental Protocol for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the critical first step for a successful XRD experiment. The following protocol outlines the necessary steps for the synthesis, crystallization, and data collection for a compound like 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde.

Part 1: Synthesis and Crystallization
  • Synthesis : The target compound can be synthesized through established organic chemistry methods, for instance, via the reaction of a corresponding thioamide with an α-haloketone. Purity of the material is paramount for successful crystallization.

  • Purification : The crude product should be purified, for example, by column chromatography, to remove any impurities that might hinder crystal growth.

  • Crystallization :

    • Solvent Selection : A range of solvents should be screened to find a suitable one in which the compound has moderate solubility.

    • Slow Evaporation : A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion : A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling : A saturated solution at an elevated temperature is slowly cooled to room temperature or below, which can induce crystallization.

Part 2: Data Collection and Structure Refinement
  • Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6][7]

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The crystal is rotated, and diffraction patterns are collected at various orientations.[6]

  • Data Processing : The collected diffraction intensities are processed to correct for experimental factors.

  • Structure Solution and Refinement : The processed data is used to solve the crystal structure, revealing the arrangement of atoms in the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction Analysis synthesis Synthesis of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde purification Purification (e.g., Chromatography) synthesis->purification crystallization Crystal Growth (Slow Evaporation, etc.) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing data_collection->processing refinement Structure Solution & Refinement processing->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Experimental workflow for X-ray crystallography.

Alternative and Complementary Analytical Techniques

While single-crystal XRD provides the definitive solid-state structure, other techniques are essential for comprehensive characterization, especially when suitable crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful for elucidating the molecular structure in solution. They confirm the connectivity of atoms and provide information about the chemical environment of each nucleus. For 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde, NMR would confirm the substitution pattern on the thiazole and benzene rings.[6]

  • Mass Spectrometry (MS) : This technique provides the precise molecular weight of the compound, confirming its elemental composition.[8]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule, such as the aldehyde's carbonyl (C=O) stretch.

  • Powder X-ray Diffraction (PXRD) : If single crystals are not available, PXRD can be used to analyze a polycrystalline powder. While it does not provide the detailed atomic coordinates of a single-crystal study, it gives a characteristic "fingerprint" of the crystalline phase and can be used to determine unit cell parameters.

logical_relationship cluster_techniques Structural Characterization Methods cluster_information Information Provided scxrd Single-Crystal XRD structure_3d 3D Atomic Arrangement (Solid State) scxrd->structure_3d Definitive nmr NMR Spectroscopy nmr->structure_3d Inferred connectivity Molecular Connectivity (Solution) nmr->connectivity Primary ms Mass Spectrometry molecular_weight Molecular Weight & Formula ms->molecular_weight Precise ir IR Spectroscopy functional_groups Functional Groups ir->functional_groups Confirmatory

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

This document provides a comprehensive operational and disposal plan for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (PubChem CID: 28343251). As a niche chemical intermediate, a specific Safety Data Sheet (SDS) may not be...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and disposal plan for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde (PubChem CID: 28343251). As a niche chemical intermediate, a specific Safety Data Sheet (SDS) may not be readily available from all suppliers. Therefore, this guide synthesizes data from structurally analogous compounds—specifically other substituted thiazolyl benzaldehydes and the parent functional groups—to establish a conservative and robust safety and disposal protocol. The procedures outlined herein are designed to empower researchers to manage this chemical waste stream safely, in full compliance with environmental regulations, and with a clear understanding of the underlying chemical principles.

Part 1: Presumptive Hazard Characterization and Profile

The foundation of any safe disposal plan is a thorough understanding of the chemical's hazards. In the absence of a dedicated SDS for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde, we have established a presumptive hazard profile based on data from close structural analogs. The aldehyde functional group and the thiazole heterocyclic core are the primary drivers of its chemical reactivity and toxicity.

Analysis of related compounds, such as 4-(1,3-Thiazol-2-yl)benzaldehyde, reveals consistent hazard classifications. These include acute oral toxicity, skin and eye irritation, and respiratory irritation.[1][2] The benzaldehyde moiety itself is known to be harmful if swallowed and can cause irritation, while thiazole derivatives are often flammable and may exhibit toxicity.[3][4][5] Therefore, it is imperative to handle 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde as a hazardous substance.

Hazard CategoryPresumptive ClassificationRationale and Precautionary Actions
Physical Hazards Combustible Liquid (Assumed)The benzaldehyde structure suggests combustibility.[4] Action: Keep away from heat, sparks, open flames, and hot surfaces. Store in a cool, well-ventilated area.[6]
Health Hazards Acute Toxicity (Oral, Category 4)Harmful if swallowed.[1][7] Action: Do not eat, drink, or smoke when using this product.[7] If swallowed, rinse mouth and seek immediate medical attention.[6][7]
Skin Irritation (Category 2)Causes skin irritation.[1][2] Action: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6] Wash hands and any exposed skin thoroughly after handling.[2]
Serious Eye Irritation (Category 2)Causes serious eye irritation.[1][2] Action: Wear safety glasses with side shields or chemical goggles.[6] Ensure eyewash stations are accessible.[8]
Respiratory Irritation (STOT SE 3)May cause respiratory irritation.[1][2][7] Action: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Avoid breathing dust, fumes, or vapors.[2][7]
Environmental Hazards Harmful/Toxic to Aquatic LifeBenzaldehyde and related structures are classified as toxic to aquatic life.[4] Action: Prevent release to the environment.[6][7] Do not allow the product to enter drains or waterways.[3][6]

Part 2: Pre-Disposal Safety and Operations

Proper disposal begins long before the waste container is full. Adherence to these pre-operational steps is critical for ensuring personnel safety and regulatory compliance.

Personal Protective Equipment (PPE) Selection

The selection of PPE is directly informed by the presumptive hazard assessment. The following ensemble provides a necessary baseline of protection:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes that can cause serious eye irritation.[6]

  • Hand Protection: Nitrile or other chemically resistant gloves are required. Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling the chemical.[6]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential to protect against skin contact.[6]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to mitigate the risk of respiratory irritation from dust or vapors.[2][9]

Work Area Preparation
  • Designated Area: Designate a specific area within the laboratory for waste accumulation, away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[10][11]

  • Ventilation: Ensure the designated area is in a well-ventilated location, ideally near the fume hood where the waste is generated.[6][9]

  • Spill Kit: A chemical spill kit containing inert absorbent material (e.g., vermiculite, sand) should be readily accessible. Do not use combustible materials like paper towels for spill cleanup.[3]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting, storing, and preparing 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde for final disposal. The guiding principle is waste segregation to prevent dangerous chemical reactions and to facilitate proper end-of-life treatment.

Workflow for Disposal of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_labeling Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposition PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work Inside a Chemical Fume Hood Collect Collect Waste Chemical in a Designated, Compatible Container FumeHood->Collect Segregate Segregate from Incompatible Materials (e.g., Oxidizers) Collect->Segregate Rinse Triple Rinse Empty Containers. Collect First Rinse as Waste. Segregate->Rinse Label Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date Rinse->Label Close Keep Container Securely Closed When Not in Use Label->Close Store Store in a Designated Satellite Accumulation Area Close->Store Containment Use Secondary Containment for Liquid Waste Store->Containment Request Request Waste Pickup from Institutional EHS Containment->Request EHS Transfer to Licensed Hazardous Waste Vendor Request->EHS

Caption: Disposal workflow for 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde.

Step 1: Waste Collection and Segregation

  • Primary Container: Collect all waste containing 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde, including pure compound, reaction mixtures, and contaminated materials, in a dedicated hazardous waste container.[3][11] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[12]

  • Segregation: This is a critical step. Aldehydes can be reactive. Do not mix this waste stream with strong acids, bases, or oxidizing agents. Non-halogenated solvent wastes may be combined, but specific approval should be sought from your institution's Environmental Health & Safety (EHS) office.[13]

  • Empty Containers: Original containers of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13] The first rinseate is considered hazardous and must be collected in the designated waste container.[11] Subsequent rinses can typically be disposed of as aqueous waste, pending local regulations.[13] After rinsing and air-drying, deface the original label before disposing of the container in the appropriate solid waste stream (e.g., glass disposal box).[11]

Step 2: Labeling

  • Proper labeling is a legal requirement and essential for safety. The waste container must be clearly and indelibly labeled with the following information as soon as the first drop of waste is added[3]:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "Waste 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde" (and any other components in the mixture).

    • The date on which waste was first added (the "accumulation start date").

    • An indication of the hazards (e.g., "Irritant," "Harmful," "Environmental Hazard").

Step 3: Interim Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[3] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the largest container.[11] This prevents the spread of material in case of a leak or spill.

  • Container Integrity: Keep the container securely closed at all times, except when adding waste.[11][14] This prevents the release of vapors and protects the integrity of the lab atmosphere.

Step 4: Final Disposition

  • Do Not Treat: Do not attempt to neutralize or treat this chemical waste in the lab unless you are operating under a specific, approved protocol from your EHS office.[15] Some aldehydes can be deactivated, but this requires a validated procedure and may require a permit.[15]

  • Professional Disposal: All hazardous chemical waste must be disposed of through your institution's EHS program.[14] When the container is full, or if you are approaching the storage time limit for your SAA, submit a waste collection request to your EHS office.[11] They will arrange for pickup by a licensed hazardous waste disposal company.

Part 4: Emergency Procedures

Spill Response

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.[3]

  • Control Vapors and Ignition Sources: Ensure adequate ventilation.[6] If the material is combustible, remove all sources of ignition.[6]

  • Containment (Minor Spills): For small spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[3][7]

  • Cleanup: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[6]

  • Decontamination: Clean the spill area with soap and water. All cleanup materials (gloves, wipes) must be disposed of as hazardous waste.[3]

  • Reporting: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[2][6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde, upholding the principles of laboratory safety, environmental stewardship, and scientific integrity.

References

  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • CDH Fine Chemical. (n.d.).
  • National Institutes of Health, PubChem. (n.d.). 4-(1,3-Thiazol-2-yl)benzaldehyde. Retrieved from [Link]

  • Synerzine. (2018, June 22). Safety Data Sheet: Benzaldehyde, 4-(1-methylethyl)-.
  • Washington State Department of Ecology. (n.d.).
  • Sigma-Aldrich. (2024, September 6).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(2-Methyl-thiazol-4-yl)-benzaldehyde.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2010, September 27).
  • Tokyo Chemical Industry. (2025, February 3). Safety Data Sheet: Benzaldehyde 2,4-Dinitrophenylhydrazone.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 4-(4-Methylpiperazino)benzaldehyde, 97%.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1,2,3-Thiadiazole-4-carboxaldehyde.
  • Vanderbilt University Medical Center. (n.d.).
  • Tokyo Chemical Industry. (2025, November 28). Safety Data Sheet: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
  • Fisher Scientific. (2015, February 10). Safety Data Sheet: (2-Methyl-1,3-thiazol-4-yl)methanol.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (2024, August 5).
  • Tokyo Chemical Industry. (2025, November 7). Safety Data Sheet: 4-(1,2,4-Triazol-1-yl)benzaldehyde.
  • Gomha, S. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
  • Santos. (2021, July).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28343251, 4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde. Retrieved from [Link].

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
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Reactant of Route 2
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
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